CI-947
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KO-947: A Technical Analysis of its Mechanism of Action as a Potent and Selective ERK1/2 Inhibitor in Oncology
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KO-947 is a potent, selective, and intravenously administered small molecule inhibitor of extracellular-signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As the final downstream node of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 represents a critical target for therapeutic intervention in cancers characterized by dysregulation of this pathway.[1] Preclinical data have demonstrated that KO-947 effectively inhibits ERK signaling, leading to potent anti-proliferative activity and tumor regression in a variety of cancer models, including those with mutations in BRAF, NRAS, or KRAS, and those resistant to upstream BRAF and MEK inhibitors.[5] A notable feature of KO-947 is its extended residence time, which translates to prolonged pathway inhibition in both in vitro and in vivo settings.[1][2] While a Phase 1 clinical trial established a tolerable safety profile with minimal gastrointestinal toxicity, development was halted due to on-target ocular toxicities.[2] This document provides an in-depth technical guide on the mechanism of action, preclinical profile, and clinical evaluation of KO-947.
Introduction: The MAPK Pathway and Rationale for ERK Inhibition
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.[6] Dysregulation of this pathway, often through activating mutations in genes like BRAF and RAS, is a major driver in over 30% of human cancers.[5]
While inhibitors targeting upstream components like BRAF and MEK have been clinically successful, their efficacy is often limited by primary or acquired resistance, frequently stemming from the reactivation of ERK signaling.[5] Targeting the terminal kinases of the cascade, ERK1 and ERK2, offers a compelling therapeutic strategy. As the final node, ERK inhibition is not susceptible to the feedback reactivation mechanisms that can undermine the blockade of upstream targets, providing a potential avenue to overcome resistance and achieve more durable responses.[1][2]
KO-947 Mechanism of Action
KO-947 functions as a direct inhibitor of ERK1 and ERK2.[1][4] Upon administration, it specifically binds to these kinases, preventing their activation and blocking the subsequent phosphorylation of their numerous downstream cytoplasmic and nuclear substrates.[1] This action effectively shuts down the MAPK/ERK-mediated signal transduction pathway, resulting in the inhibition of ERK-dependent tumor cell proliferation and survival.[1]
Preclinical Profile
The preclinical evaluation of KO-947 involved a comprehensive series of biochemical, cellular, and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.
Data Presentation
The quantitative data from preclinical studies are summarized in the tables below.
Table 1: Biochemical and Cellular Activity of KO-947
| Parameter | Value | Assay Type | Notes |
|---|---|---|---|
| ERK1/2 IC50 | 10 nM | Biochemical Kinase Assay | Concentration for 50% inhibition of enzymatic activity.[1][2] |
| Kinase Selectivity | >50-fold vs. panel of 450 kinases | Biochemical Assays | Demonstrates high selectivity for the target kinase.[1] |
| Cellular Pathway Inhibition | Low nanomolar concentrations | Cell-based Assays | Blocks ERK signaling in tumor cells with BRAF, NRAS, or KRAS mutations.[1] |
| Duration of Inhibition | >4 hours post-washout | In Vitro Washout Assay | Suggests a prolonged residence time on the ERK1/2 target.[1][2] |
Table 2: In Vivo Efficacy of KO-947 in Patient-Derived Xenograft (PDX) Models
| Tumor Model | Genetic Marker | Efficacy Endpoint | Result |
|---|---|---|---|
| Esophageal SCC | 11q13-amplified | Disease Control Rate | 77%[2] |
| Esophageal SCC | 11q13-amplified | Overall Response Rate | 51%[2] |
| Esophageal SCC | 11q13 wild-type | Disease Control Rate | 21%[2] |
| Esophageal SCC | 11q13 wild-type | Overall Response Rate | 3%[2] |
| Head & Neck SCC | 11q13-amplified | Overall Response Rate | 56%[2] |
| Head & Neck SCC | 11q13 wild-type | Overall Response Rate | 9%[2] |
| Various | BRAF or KRAS mutations | Anti-tumor Activity | Durable tumor regressions observed in models of melanoma, NSCLC, pancreatic, colon, and other cancers.[1][2] |
Experimental Workflow
The preclinical assessment of KO-947 followed a logical progression from target validation to in vivo efficacy studies.
Experimental Protocols
While the exact, proprietary protocols used by Kura Oncology are not public, this section details representative methodologies for the key experiments conducted to characterize KO-947.
Protocol 1: Biochemical ERK2 Kinase Assay (Representative)
-
Objective: To determine the IC50 value of KO-947 against purified ERK2 enzyme.
-
Methodology (based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Recombinant active ERK2 enzyme, a suitable peptide substrate (e.g., myelin basic protein), and ATP are diluted in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]
-
Compound Plating: A serial dilution of KO-947 in DMSO is prepared and dispensed into a 384-well assay plate.
-
Kinase Reaction: The enzyme and substrate/ATP mix are added to the wells to initiate the reaction. The plate is incubated for 60 minutes at room temperature.[7]
-
Signal Generation: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete unconsumed ATP. A Kinase Detection Reagent is then added, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction that produces a luminescent signal.[7]
-
Data Acquisition: Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Data are normalized to controls, and the concentration of KO-947 required to inhibit 50% of ERK2 activity (IC50) is calculated using non-linear regression.
-
Protocol 2: Cellular Phospho-ERK (p-ERK) Inhibition Assay (Representative)
-
Objective: To measure the ability of KO-947 to inhibit ERK phosphorylation in cancer cell lines.
-
Methodology (based on Western Blot):
-
Cell Culture: Cancer cells with known MAPK pathway mutations (e.g., BRAF V600E melanoma cells) are seeded in 6-well plates and grown to 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 16-24 hours to reduce baseline ERK activity.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of KO-947 or a vehicle control (DMSO) for 1-2 hours.[8]
-
Stimulation: Cells are stimulated with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce the MAPK pathway cascade.[9]
-
Cell Lysis: The medium is aspirated, and cells are lysed with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK (p-ERK) and total ERK.[9] HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated and normalized to the stimulated control to determine the potency of pathway inhibition.
-
Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Study (Representative)
-
Objective: To evaluate the anti-tumor efficacy of KO-947 in clinically relevant tumor models.
-
Methodology:
-
Model Implantation: Patient-derived tumor fragments (e.g., from a squamous cell carcinoma) are subcutaneously implanted into immunocompromised mice (e.g., CB17 SCID or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.
-
Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. KO-947 is administered intravenously according to a specified dose and schedule (e.g., once weekly).
-
Efficacy Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size. Efficacy is assessed by comparing tumor growth inhibition, tumor regression, and overall response rates between the treatment and control groups.[2]
-
Pharmacodynamic Analysis: At specified time points after dosing, tumors may be collected to assess target modulation (e.g., p-ERK levels) via Western blot or immunohistochemistry.
-
Clinical Development: Phase 1 Study (NCT03051035)
KO-947 advanced into a first-in-human, multicenter, open-label, dose-escalation Phase 1 trial in patients with advanced, unresectable, or metastatic solid tumors.[2][3] The primary objectives were to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[2]
Dosing and Schedules
The trial evaluated three different intravenous dosing schedules to optimize drug exposure while managing toxicity.[2][3]
Table 3: Phase 1 Clinical Trial (NCT03051035) Dosing Schedules
| Schedule | Dosing Frequency | Cycle Length | Infusion Time | Dose Range (mg/kg) |
|---|---|---|---|---|
| 1 | Once Weekly | 28 Days | 1-2 hours | 0.45 - 5.4[2][3] |
| 2 | Once Weekly | 28 Days | 4 hours | 4.8 - 9.6[2][3] |
| 3 | Days 1, 4, 8 (± 11, 15) | 21 Days | 4 hours | 3.6 - 11.3[2][3] |
Clinical Outcomes
The trial was terminated before the planned cohort expansions.[2] The key findings from the dose-escalation portion are summarized below.
Table 4: Key Outcomes of the Phase 1 Trial
| Parameter | Result |
|---|---|
| Total Patients Enrolled | 61 |
| MTD (Schedule 1) | 3.6 mg/kg[2][3] |
| Best Overall Response | Stable Disease (15% in Schedules 1/2; 37% in Schedule 3)[2] |
| Common Treatment-Related AEs | Blurred vision, Ocular toxicities[2][3] |
| Gastrointestinal Toxicity | Minimal compared with oral ERK inhibitors[2] |
| Reason for Discontinuation | Primarily disease progression[2] |
Conclusion
KO-947 is a well-characterized, potent, and selective inhibitor of ERK1/2. Its mechanism of action, targeting the final node of the MAPK pathway, provides a strong scientific rationale for its use in cancers with dysregulated signaling, particularly those resistant to upstream inhibitors. Preclinical studies robustly demonstrated its anti-tumor activity across a wide range of models. While the intravenous formulation successfully mitigated the gastrointestinal toxicities common to other oral ERK inhibitors, the emergence of on-target ocular toxicities ultimately halted its clinical development.[2] The data and methodologies associated with KO-947 nonetheless provide valuable insights for the continued development of ERK inhibitors and the broader field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Kura Oncology Receives FDA Clearance To Proceed With Clinical Trial For ERK Inhibitor KO-947 And Nominates KO-539 As Development Candidate For Menin-MLL Inhibitor Program - BioSpace [biospace.com]
- 5. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Target of KO-947: A Technical Guide to a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KO-947 is a potent and selective, intravenously administered small-molecule inhibitor targeting the terminal kinases of the mitogen-activated protein kinase (MAPK) signaling pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF, KRAS, or NRAS, is a key oncogenic driver in a significant portion of human cancers.[1][5] By inhibiting ERK1/2, KO-947 offers a therapeutic strategy to block this critical signaling cascade at its final node, potentially overcoming resistance mechanisms that can emerge with inhibitors targeting upstream components like BRAF and MEK.[2] Preclinical studies have demonstrated the robust single-agent activity of KO-947 in various cancer models with MAPK pathway alterations. This technical guide provides an in-depth overview of the target, mechanism of action, and preclinical characterization of KO-947, including representative experimental protocols and key quantitative data.
The Target: ERK1 and ERK2 Kinases
The primary molecular targets of KO-947 are the serine/threonine kinases ERK1 (MAPK3) and ERK2 (MAPK1).[1][2][4] These two highly homologous kinases are the ultimate effectors of the canonical RAS-RAF-MEK-ERK signaling cascade. This pathway plays a central role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, constitutive activation of this pathway due to mutations in upstream components like RAS and RAF leads to uncontrolled cell growth and tumor progression.
KO-947 is a highly potent inhibitor of both ERK1 and ERK2, with a reported half-maximal inhibitory concentration (IC50) of 10 nM in biochemical assays.[1][2] Furthermore, it has demonstrated at least 50-fold selectivity for ERK1/2 against a large panel of 450 other kinases, highlighting its specificity.[2]
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
KO-947 exerts its anti-tumor effects by binding to and inhibiting the kinase activity of ERK1 and ERK2.[3][4] This prevents the phosphorylation of downstream ERK substrates, thereby blocking the propagation of oncogenic signals from the MAPK pathway. The inhibition of ERK signaling ultimately leads to a reduction in tumor cell proliferation and survival.[1][4]
The MAPK signaling cascade, and the point of intervention for KO-947, is illustrated in the diagram below.
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of KO-947.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of KO-947.
Table 1: Biochemical and Cellular Potency of KO-947
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ERK1/2 (biochemical assay) | 10 nM | [1][2] |
| Selectivity | Against a panel of 450 kinases | >50-fold | [2] |
Table 2: In Vivo Efficacy of KO-947 in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Genetic Alteration | Response |
| Melanoma | BRAF, NRAS mutant | Regressions |
| Non-Small Cell Lung Cancer (NSCLC) | RAS mutant | Regressions |
| Pancreatic Cancer | RAS mutant | Regressions |
Experimental Protocols
Disclaimer: The following are representative experimental protocols based on standard methodologies for the characterization of ERK inhibitors. The specific protocols used for the preclinical evaluation of KO-947 have not been published in full detail.
Kinase Inhibition Assay (Biochemical)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against ERK2.
Objective: To quantify the concentration-dependent inhibition of ERK2 kinase activity by KO-947.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
KO-947 (serial dilutions)
-
Radiolabeled [γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of KO-947 in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and the diluted KO-947 or DMSO (vehicle control).
-
Add the recombinant ERK2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of KO-947 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
This protocol outlines a common method to assess the effect of KO-947 on the proliferation of cancer cell lines.
Objective: To determine the anti-proliferative effect of KO-947 on cancer cells with known MAPK pathway mutations.
Materials:
-
Cancer cell lines (e.g., A375 - BRAF mutant melanoma, HCT116 - KRAS mutant colorectal cancer)
-
Complete cell culture medium
-
KO-947 (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of KO-947 or DMSO (vehicle control) and incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration of KO-947 relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.
Western Blot Analysis of ERK Signaling
This protocol is for detecting the inhibition of ERK phosphorylation in cells treated with KO-947.
Objective: To confirm the mechanism of action of KO-947 by assessing the phosphorylation status of ERK1/2 and its downstream targets.
Materials:
-
Cancer cell line cultured to 70-80% confluency
-
KO-947
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of KO-947 for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like KO-947.
Caption: A representative preclinical development workflow for a targeted kinase inhibitor.
Conclusion
KO-947 is a potent and selective inhibitor of ERK1/2, the terminal kinases in the MAPK signaling pathway. Its mechanism of action involves the direct inhibition of ERK kinase activity, leading to the suppression of oncogenic signaling and the inhibition of tumor cell proliferation. Preclinical data have demonstrated its efficacy in cancer models driven by MAPK pathway dysregulation. The information and representative protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the ERK signaling pathway with inhibitors like KO-947.
References
An In-Depth Technical Guide to KO-947: A Potent and Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KO-947, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The document details the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the study of this compound.
Introduction to KO-947 and the ERK1/2 Signaling Pathway
The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF, KRAS, and NRAS, is a major driver in over 30% of human cancers.[2] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have been developed, acquired resistance frequently emerges due to the reactivation of ERK1/2.[2]
As the final kinases in this cascade, ERK1 and ERK2 represent a key therapeutic target to overcome both intrinsic and acquired resistance to upstream inhibitors.[3] KO-947 is an intravenously administered, potent, and selective small-molecule inhibitor of ERK1/2.[1] Preclinical studies have demonstrated its ability to potently inhibit ERK signaling and the proliferation of tumor cells with dysregulated MAPK pathways.[2]
Mechanism of Action of KO-947
KO-947 directly targets and inhibits the kinase activity of both ERK1 and ERK2.[1] By binding to these kinases, KO-947 prevents the phosphorylation of their downstream substrates, thereby blocking the propagation of growth and survival signals.[1] A distinguishing feature of KO-947 is its extended residence time on the target, which leads to prolonged pathway inhibition both in vitro and in vivo.[2] This characteristic may allow for more flexible dosing schedules, including intermittent dosing, potentially widening the therapeutic window.[2][3]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK1_2 [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK1_2 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, etc.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; KO947 [label="KO-947", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK1_2 [color="#4285F4"]; MEK1_2 -> ERK1_2 [color="#4285F4"]; ERK1_2 -> Substrates [color="#4285F4"]; Substrates -> Proliferation [color="#4285F4"]; KO947 -> ERK1_2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; }
Caption: Inhibition of the ERK1/2 signaling pathway by KO-947.Quantitative Data Summary
The following tables summarize the key quantitative data for KO-947 from preclinical and clinical studies.
Table 1: Preclinical Activity of KO-947
| Parameter | Value | Notes |
| Biochemical IC50 (ERK) | 10 nM | Concentration for 50% inhibition of ERK kinase activity.[3] |
| Selectivity | >50-fold | Against a panel of 450 kinases.[3] |
| Cellular Activity | Low nanomolar concentrations | Inhibition of proliferation in tumor cells with BRAF, NRAS, or KRAS mutations.[3] |
| In Vivo Efficacy | Tumor regressions | Observed in patient-derived xenograft (PDX) models of various cancers.[2] |
| Pathway Inhibition Duration | Up to 5 days | Profound suppression of ERK signaling after a single dose in xenograft models.[3][4] |
Table 2: Phase I Clinical Trial Data for KO-947
| Parameter | Schedule 1 | Schedule 2 | Schedule 3 |
| Dosing Regimen | Once weekly (28-day cycle) | Once weekly (28-day cycle) | Days 1, 4, 8 (21-day cycle) |
| Infusion Time | 1-2 hours | 4 hours | 4 hours |
| Dose Range (mg/kg) | 0.45-5.4 | 4.8-9.6 | 3.6-11.3 |
| Maximum Tolerated Dose (MTD) | 3.6 mg/kg | Not explicitly stated | Not explicitly stated |
| Maximum Administered Dose (mg/kg) | 5.4 | 9.6 | 11.3 |
| Most Common Treatment-Related Adverse Event | Blurred Vision (50.0%) | Blurred Vision (50.0%) | Blurred Vision (33.3%) |
| Best Overall Response | Stable Disease | Stable Disease | Stable Disease |
Data from the dose-escalation portion of the Phase I trial.[5][6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of KO-947.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory activity of KO-947 on purified ERK1/2 enzymes.
-
Principle: Measurement of the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Prepare a reaction mixture containing purified ERK1 or ERK2 enzyme, a specific peptide substrate, and a buffer with necessary cofactors (e.g., MgCl2).
-
Serially dilute KO-947 to create a range of concentrations.
-
Pre-incubate the enzyme with the different concentrations of KO-947.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Phospho-ERK (p-ERK) Analysis
This method is used to assess the inhibition of ERK1/2 signaling within cells by measuring the phosphorylation status of ERK1/2.
-
Principle: Separation of proteins by size using SDS-PAGE, transfer to a membrane, and detection of specific proteins (p-ERK and total ERK) using antibodies.
-
General Protocol:
-
Culture tumor cells and treat with various concentrations of KO-947 for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
-
Cell Proliferation (Viability) Assay
These assays measure the effect of KO-947 on the growth and viability of cancer cell lines.
-
Principle: Colorimetric or fluorometric measurement of a parameter that correlates with the number of viable cells (e.g., metabolic activity).
-
General Protocol (using MTT):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of KO-947.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the growth inhibition (GI50) or IC50 value.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of KO-947 in a living organism.
-
Principle: Implantation of human tumor cells or patient-derived tumor tissue into immunocompromised mice, followed by treatment with the test compound to assess its effect on tumor growth.
-
General Protocol:
-
Implant human cancer cells (cell line-derived xenograft) or a patient's tumor fragment (patient-derived xenograft - PDX) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer KO-947 intravenously according to a specific dosing schedule and dose level.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic assessment).
-
Evaluate anti-tumor activity based on tumor growth inhibition or regression.
-
// Nodes Biochem [label="Biochemical Kinase Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(Cancer Cell Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellProlif [label="Cell Proliferation Assay\n(GI50/IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Western [label="Western Blot\n(p-ERK Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Xenograft Model\n(Tumor Growth Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Analysis [label="Pharmacodynamic Analysis\n(e.g., Western on Tumors)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Biochem -> CellCulture; CellCulture -> CellProlif; CellCulture -> Western; CellProlif -> InVivo; Western -> InVivo; InVivo -> PD_Analysis; }
Caption: General experimental workflow for preclinical evaluation of KO-947.Conclusion
KO-947 is a potent and selective ERK1/2 inhibitor with a promising preclinical profile and a tolerable safety profile in early clinical studies. Its mechanism of action directly addresses a key node in a frequently dysregulated oncogenic pathway, offering potential for the treatment of a variety of solid tumors, including those resistant to upstream MAPK pathway inhibitors. The extended target residence time of KO-947 is a differentiating characteristic that may translate into clinical benefits. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Experimental design of preclinical experiments: number of PDX lines vs subsampling within PDX lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
KO-947: A Technical Guide to a Potent and Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of KO-947, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Chemical Structure and Physicochemical Properties
KO-947 is a small molecule inhibitor with the chemical formula C21H17N5O.[1] Its structure and key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 6-benzyl-3-(pyridin-4-yl)-1,5-dihydro-7H-pyrazolo[4,3-g]quinazolin-7-one | N/A |
| Molecular Formula | C21H17N5O | [1] |
| Molecular Weight | 355.39 g/mol | [1] |
| CAS Number | 1695533-89-1 | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action and Signaling Pathway
KO-947 is a potent and selective inhibitor of ERK1 and ERK2 kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. KO-947 exerts its therapeutic effect by binding to ERK1/2 and preventing their phosphorylation and activation, thereby blocking downstream signaling.[1]
The MAPK/ERK signaling cascade is a key regulator of cell growth and division. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a major driver of malignant progression.[2] While inhibitors targeting upstream components like BRAF and MEK have been developed, their efficacy can be limited by acquired resistance, often due to the reactivation of ERK signaling. As the final kinase in this cascade, ERK1/2 represents a crucial target to overcome this resistance.
References
KO-947: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
KO-947 is a potent and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a major driver in a significant portion of human cancers.[1][2] This technical guide provides a comprehensive timeline of the discovery and development of KO-947, from its preclinical characterization to its evaluation in a Phase 1 clinical trial. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation. Accompanying diagrams illustrate the relevant signaling pathways and experimental workflows to provide a thorough understanding of this investigational therapeutic.
Introduction
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations in genes such as BRAF and RAS, is implicated in over 30% of human cancers.[2] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have been developed, acquired resistance frequently emerges through the reactivation of ERK1/2.[1][2] This highlights the therapeutic potential of directly targeting ERK1/2, the final kinase in the cascade. KO-947 was developed as a potent and selective inhibitor of ERK1/2 to address this unmet medical need.[1]
Discovery and Preclinical Development Timeline
| Date | Milestone | Key Findings/Significance |
| December 1, 2016 | Kura Oncology presents preclinical data on KO-947 at the EORTC-NCI-AACR Symposium.[2] | Initial public disclosure of preclinical findings, highlighting KO-947 as a potent and selective ERK1/2 inhibitor with compelling anti-tumor activity in preclinical models.[2] |
| January 4, 2017 | U.S. FDA accepts the Investigational New Drug (IND) application for KO-947.[3] | This clearance allowed Kura Oncology to proceed with clinical testing of KO-947 in patients with solid tumors characterized by MAPK pathway dysregulation.[3] |
| April 5, 2017 | Preclinical data presented at the AACR Annual Meeting.[4] | Further characterization of KO-947's robust single-agent activity in MAPK pathway dysregulated tumors was presented to the scientific community.[4] |
| April 7, 2017 | First patient dosed in the Phase 1 clinical trial.[5] | Initiation of the first-in-human study to evaluate the safety, tolerability, and preliminary efficacy of KO-947.[5] |
| April 19, 2017 | U.S. patent granted for KO-947.[6][7] | The patent, titled "Inhibitors of ERK and Methods of Use," covers the composition of matter for KO-947 and its therapeutic applications.[6][7] |
| November 9, 2017 | Update on the ongoing Phase 1 trial. | Kura Oncology provided an update on the progress of the clinical evaluation of KO-947. |
| February 21, 2025 | Publication of Phase 1 trial results.[8] | The results of the dose-escalation portion of the Phase 1 trial were published, detailing the safety, pharmacokinetics, and preliminary clinical activity of KO-947.[8] |
Mechanism of Action and Signaling Pathway
KO-947 is an inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2. By binding to and inhibiting ERK1/2, KO-947 prevents the activation of MAPK/ERK-mediated signal transduction pathways. This leads to the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is a critical signaling cascade that is often upregulated in various cancer types, playing a key role in tumor cell proliferation, differentiation, and survival.[2]
Caption: The MAPK/ERK Signaling Pathway and the Point of Intervention of KO-947.
Preclinical Data
Biochemical and Cellular Activity
KO-947 demonstrated potent and selective inhibition of ERK1/2 in biochemical assays and robust anti-proliferative activity in various cancer cell lines.
| Parameter | Value | Assay Type |
| ERK1/2 IC50 | 10 nM | Biochemical Kinase Assay |
| Selectivity | >50-fold against a panel of 450 kinases | Kinase Panel Screening |
| Cellular Activity | Low nanomolar concentrations | Cell Proliferation Assays |
Experimental Protocol: Biochemical Kinase Inhibition Assay
A representative biochemical assay to determine the IC50 of an ERK inhibitor would involve the following steps:
-
Reagents : Recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP, and the test compound (KO-947).
-
Procedure : The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Experimental Protocol: Cellular Proliferation Assay
The anti-proliferative activity of KO-947 in cancer cell lines was likely assessed using a standard cell viability assay:
-
Cell Culture : Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of KO-947 or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.
-
Viability Assessment : Cell viability is measured using a reagent such as resazurin (AlamarBlue) or a tetrazolium salt (e.g., MTT, WST-1), which are converted into a fluorescent or colored product by metabolically active cells.
-
Data Analysis : The fluorescence or absorbance is measured, and the percentage of cell growth inhibition is calculated for each concentration. The IC50 is determined by plotting the inhibition data against the compound concentration and fitting to a sigmoidal dose-response curve.
In Vivo Efficacy in Xenograft Models
KO-947 demonstrated significant anti-tumor activity, including tumor regressions, in various cell line-derived and patient-derived xenograft (PDX) models of human cancers.[1][5]
| Cancer Type | Genetic Alteration | Efficacy |
| Melanoma | BRAF-mutant | Tumor regression |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS-mutant | Tumor regression |
| Pancreatic Cancer | KRAS-mutant | Tumor regression |
| Adenocarcinomas | KRAS- and BRAF-mutant | Durable tumor regression |
| Squamous Cell Carcinomas | Lacking BRAF/RAS mutations | Durable tumor regression |
Experimental Protocol: In Vivo Xenograft Study
A typical xenograft study to evaluate the efficacy of an ERK inhibitor would be conducted as follows:
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells or fragments from a patient's tumor (PDX) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.
-
Dosing : KO-947 is administered to the treatment group via a clinically relevant route (intravenously in this case), at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation : Tumor volume is measured at regular intervals using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration of treatment.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Caption: A Generalized Workflow for an In Vivo Xenograft Efficacy Study.
Clinical Development: Phase 1 Trial (NCT03051035)
Study Design
The first-in-human Phase 1 trial of KO-947 was a multicenter, open-label, dose-escalation study in patients with locally advanced unresectable or metastatic, relapsed, and/or refractory non-hematological malignancies.[8] The primary objective was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose.[8]
The study evaluated three different dosing schedules:
-
Schedule 1: Once weekly on a 28-day cycle with a 1- to 2-hour infusion.[8]
-
Schedule 2: Once weekly on a 28-day cycle with a 4-hour infusion.[8]
-
Schedule 3: On days 1, 4, and 8 of a 21-day cycle with a 4-hour infusion (with some patients also receiving doses on days 11 and 15).[8][9]
Key Clinical Findings
| Parameter | Result |
| Maximum Tolerated Dose (MTD) - Schedule 1 | 3.6 mg/kg |
| Maximum Administered Doses - Schedules 2 & 3 | 9.6 mg/kg and 11.3 mg/kg, respectively |
| Most Common Treatment-Related Adverse Event | Blurred vision |
| Best Overall Response | Stable disease |
Trial Termination
The development of KO-947 was discontinued due to a strategic business decision by Kura Oncology, and not for reasons of safety or efficacy.[8] The trial was terminated before the planned cohort expansion phase.[8]
Conclusion
KO-947 is a potent and selective ERK1/2 inhibitor that demonstrated promising preclinical activity in a range of cancer models with dysregulated MAPK signaling. The subsequent Phase 1 clinical trial established a manageable safety profile for the intravenous administration of an ERK inhibitor, with minimal gastrointestinal toxicity compared to oral ERK inhibitors. Although the clinical development of KO-947 was discontinued for strategic reasons, the data generated throughout its discovery and development provide valuable insights for the continued exploration of ERK1/2 as a therapeutic target in oncology. The findings from the KO-947 program contribute to the broader understanding of the therapeutic potential and challenges associated with targeting this critical signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Data for Kura Oncology Development Compounds to [globenewswire.com]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Preclinical Profile of KO-947: A Potent and Selective ERK1/2 Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As the final node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation.[2] The MAPK pathway, frequently activated in a wide variety of human cancers through mutations in upstream components such as BRAF and RAS, represents a key target for anti-cancer therapies.[3] While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, their utility can be limited by intrinsic and acquired resistance mechanisms that often involve the reactivation of ERK signaling.[3][4] By directly targeting ERK1/2, KO-947 offers a therapeutic strategy to overcome this resistance and induce anti-tumor responses in a range of solid tumors with dysregulated MAPK pathway signaling.[4] This technical guide provides a comprehensive overview of the preclinical studies of KO-947, summarizing key data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action and Target Selectivity
KO-947 is a highly potent inhibitor of ERK1/2. Biochemical assays have demonstrated its ability to inhibit ERK with a 50% inhibitory concentration (IC50) of 10 nM.[5] Furthermore, KO-947 exhibits significant selectivity, with at least a 50-fold greater potency for ERK compared to a panel of 450 other kinases. A key differentiating feature of KO-947 is its extended residence time on the ERK enzyme, which translates to prolonged inhibition of the MAPK pathway both in vitro and in vivo.[4] This sustained target engagement allows for durable suppression of ERK signaling, which is a significant advantage for achieving optimal anti-tumor activity with more flexible, intermittent dosing schedules.[4]
Data Presentation
In Vitro Activity
The preclinical evaluation of KO-947 has demonstrated its potent anti-proliferative activity across various cancer cell lines harboring mutations that lead to MAPK pathway activation.
| Parameter | Value | Source |
| Target | ERK1/2 | [1] |
| IC50 (Biochemical Assay) | 10 nM | [5] |
| Selectivity | >50-fold vs. a panel of 450 kinases | |
| Cellular Activity | Potent anti-proliferative activity in BRAF, NRAS, or KRAS mutant cell lines | [6] |
| Duration of Action | Prolonged pathway inhibition observed in vitro | [4] |
Note: A comprehensive panel of IC50 values for KO-947 across a wide range of specific cancer cell lines is not publicly available at the time of this writing.
In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models
KO-947 has demonstrated significant single-agent anti-tumor activity in a variety of preclinical in vivo models of solid tumors.
| Tumor Model Type | Cancer Types | Key Findings | Dosing Schedule | Source |
| Cell-Line Derived Xenografts | Melanoma (BRAF, NRAS mutant), Non-Small Cell Lung Cancer (NSCLC; KRAS mutant), Pancreatic Cancer (KRAS mutant) | Induced tumor regressions and profound suppression of ERK signaling for up to five days after a single dose. | Ranged from daily to weekly | |
| Patient-Derived Xenografts (PDX) | Colorectal Cancer (BRAF, RAS mutant), Gastric Cancer (BRAF, RAS mutant), Cervical Carcinoma (BRAF, RAS mutant) | Induced tumor regressions. | Weekly and every two days (Q2D) | |
| Patient-Derived Xenografts (PDX) | Esophageal Squamous Cell Carcinoma (SCC) with 11q13 amplification | 77% disease control rate and 51% overall response rate. | Not specified | |
| Patient-Derived Xenografts (PDX) | Head and Neck Squamous Cell Carcinoma (HNSCC) with 11q13 amplification | Complete responses and tumor regression observed. | Not specified |
Note: Specific percentages of tumor growth inhibition for each model and dosing regimen are not consistently reported in publicly available sources.
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic and pharmacodynamic studies have highlighted the favorable properties of KO-947 that support its clinical development.
| Parameter | Observation | Implication | Source |
| Target Engagement | Extended residence time on ERK1/2 | Prolonged pathway inhibition from a single dose | [4] |
| Pharmacodynamics | Profound suppression of ERK signaling in tumors for up to 5 days post-dose | Supports intermittent dosing schedules (e.g., weekly) | |
| Pharmacokinetics | Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties | Enables optimal anti-tumor activity with flexible administration routes and schedules |
Note: Specific preclinical pharmacokinetic parameters such as Cmax, T1/2, and AUC in animal models are not publicly available.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments typically cited in the preclinical evaluation of a kinase inhibitor like KO-947.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of KO-947 on ERK1/2 kinase activity.
Methodology:
-
Reagents and Materials: Recombinant active ERK1 and ERK2 enzymes, a specific peptide substrate for ERK, ATP, and the test compound (KO-947). A suitable assay buffer containing MgCl2 is used.
-
Assay Principle: A common method is a coupled-enzyme assay where the ADP produced from the kinase reaction is used to drive a subsequent reaction that can be monitored spectrophotometrically.
-
Procedure:
-
A reaction mixture containing the ERK enzyme, the peptide substrate, and varying concentrations of KO-947 (or vehicle control) is prepared in the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The rate of the reaction is measured by monitoring the change in absorbance over time using a plate reader.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is normalized to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of KO-947 on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., with BRAF or KRAS mutations) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of KO-947 or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
Western Blotting for Phospho-ERK (pERK)
Objective: To determine the effect of KO-947 on the phosphorylation status of ERK1/2, a direct measure of its target engagement and pathway inhibition in cells.
Methodology:
-
Sample Preparation:
-
Cancer cells are treated with various concentrations of KO-947 for a specified duration.
-
For in vivo studies, tumor tissues from treated and control animals are collected and homogenized.
-
Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponding to pERK and total ERK is quantified, and the ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.
Xenograft and Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo anti-tumor efficacy of KO-947 in a setting that mimics human tumor growth.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells or tissue.
-
Tumor Implantation:
-
Xenografts: A suspension of cultured human cancer cells is injected subcutaneously into the flank of the mice.
-
PDX Models: A small piece of a patient's tumor, obtained from surgery or biopsy, is surgically implanted subcutaneously into the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
KO-947 is administered to the treatment group according to the planned dose and schedule (e.g., daily, weekly). The control group receives a vehicle solution.
-
-
Monitoring and Endpoint:
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The body weight and general health of the mice are also monitored.
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression.
Immunohistochemistry (IHC) for Phospho-ERK
Objective: To visualize and quantify the inhibition of ERK signaling by KO-947 within the tumor microenvironment.
Methodology:
-
Tissue Preparation:
-
Tumor tissues from treated and control animals are collected at the end of the in vivo study.
-
The tissues are fixed in formalin and embedded in paraffin to preserve their structure.
-
-
Staining Procedure:
-
Thin sections of the paraffin-embedded tumors are cut and mounted on microscope slides.
-
The sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target epitope.
-
The sections are incubated with a primary antibody specific for pERK.
-
A secondary antibody linked to an enzyme is then applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antibody-antigen reaction.
-
The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.
-
-
Analysis: The stained slides are examined under a microscope. The intensity and distribution of the pERK staining in the tumor cells are assessed, often using a scoring system, to compare the level of ERK pathway activity between the treated and control groups.
Mandatory Visualizations
Signaling Pathway of KO-947 Action
References
- 1. Kura Oncology to Present Preclinical Data on Pipeline Programs at EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]
- 5. Kura Oncology Announces Acceptance of Two Abstracts for Presentation at AACR Annual Meeting (2023-03-14) | Seeking Alpha [seekingalpha.com]
- 6. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to KO-947 for KRAS-Mutant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KO-947, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is intended for researchers and drug development professionals investigating novel therapeutic strategies for cancers driven by the mitogen-activated protein kinase (MAPK) pathway, particularly those with KRAS mutations. This guide details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Executive Summary
KO-947 is an intravenously administered small molecule inhibitor of ERK1/2, the final signaling node in the RAS/RAF/MEK/ERK pathway.[1][2] Dysregulation of this pathway, often through mutations in genes like KRAS and BRAF, is a major driver in over 30% of human cancers.[2] By targeting the terminal kinases in this cascade, KO-947 is designed to overcome the feedback reactivation mechanisms that can limit the efficacy of upstream inhibitors (e.g., RAF or MEK inhibitors).[3][4][5] Preclinical studies have demonstrated robust anti-tumor activity in various cancer models with MAPK pathway alterations, including those with KRAS mutations.[2][3][4] A first-in-human Phase I clinical trial (NCT03051035) has evaluated its safety, pharmacokinetics, and preliminary efficacy, establishing a tolerable safety profile with minimal gastrointestinal toxicity, a common issue with oral ERK inhibitors.[3] This guide consolidates the available technical data to support further research and development of KO-947 and similar ERK inhibitors.
Mechanism of Action
KO-947 is a potent, selective, ATP-competitive inhibitor of ERK1 and ERK2.[6] Upon administration, it binds to these kinases, preventing their activation and blocking the downstream signaling cascade.[1] This action inhibits ERK-dependent cellular processes critical for tumor cells, including proliferation and survival.[1][7] A distinguishing feature of KO-947 is its extended residence time on the target, which translates to prolonged pathway inhibition in both in vitro and in vivo settings, even after the drug has been cleared from circulation.[3][4] This property supports intermittent dosing schedules, which may improve the therapeutic window.[4]
The MAPK Signaling Pathway
The RAS/RAF/MEK/ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and key cellular functions. In many cancers, mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling through RAF, MEK, and ultimately ERK. KO-947's inhibition of ERK1/2 provides a direct blockade of this oncogenic signaling output.
Preclinical Data
KO-947 has demonstrated significant anti-tumor activity in a wide range of preclinical models, particularly those harboring mutations in the MAPK pathway.
In Vitro Activity
Biochemical and cellular assays confirm KO-947's potency and selectivity.
Table 1: Summary of In Vitro Quantitative Data
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| Enzymatic IC₅₀ | 10 nM | ERK1/2 Kinases | [3][4][5][6] |
| Selectivity | >50-fold | Against a panel of 450 kinases | [4][5][8] |
| Pathway Inhibition | > 4 hours | Post-washout in cell lines | [3] |
| Cellular Activity | Low nM range | Proliferation inhibition in BRAF, NRAS, KRAS mutant cell lines |[4][5] |
In Vivo Activity
KO-947 has shown compelling efficacy in cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models, inducing tumor regressions with intermittent dosing.[4]
Table 2: Summary of In Vivo Efficacy in PDX Models
| Tumor Type / Genetic Profile | Dosing Schedule | Efficacy Endpoint | Value | Reference |
|---|---|---|---|---|
| Esophageal SCC (11q13-amplified) | Intermittent | Overall Response Rate | 51% | [3] |
| Esophageal SCC (11q13-amplified) | Intermittent | Disease Control Rate | 77% | [3] |
| Esophageal SCC (11q13 wild-type) | Intermittent | Overall Response Rate | 3% | [3] |
| Head and Neck Cancer (11q13-amplified) | Intermittent | Response | Complete responses and tumor regressions | [3] |
| KRAS/BRAF-mutant Adenocarcinomas | Intermittent | Response | Durable tumor regressions | [2] |
| KRAS/BRAF-mutant Colorectal, Gastric, Cervical | Weekly, Q2D | Response | Robust activity |[4] |
These studies highlight that activity is not limited to KRAS/BRAF-mutant adenocarcinomas but also extends to squamous cell carcinomas with other MAPK pathway dysregulations, such as 11q13 amplification.[3][5] A single dose has been shown to suppress ERK signaling for up to five days in vivo.[4]
Clinical Research: Phase I Trial (NCT03051035)
A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, MTD, pharmacokinetics, and preliminary activity of intravenous KO-947 in patients with advanced solid tumors.[3][9]
Study Design
The trial enrolled 61 patients across three different dosing schedules.[3] The design included a dose-escalation phase with plans for tumor-specific expansion cohorts, which were not initiated before the trial was terminated.[3][9]
Clinical Results
Table 3: Summary of Phase I Clinical Trial Results
| Parameter | Finding | Reference |
|---|---|---|
| Total Patients | 61 | [3] |
| Safety Profile | Generally tolerable, minimal gastrointestinal toxicity | [3] |
| Reason for Discontinuation | Primarily disease progression | [3] |
| Best Clinical Response (Schedules 1/2) | Stable Disease (15% of patients) | [3] |
| Best Clinical Response (Schedule 3) | Stable Disease (37% of patients) |[3] |
The study concluded that intravenous KO-947 has a manageable safety profile, notably avoiding the significant GI toxicity seen with many oral ERK inhibitors.[3] While no objective responses were observed, a notable percentage of patients achieved stable disease, particularly on the more frequent dosing schedule (Schedule 3).[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols for evaluating ERK inhibitors like KO-947.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the target enzyme's activity.
-
Objective: To determine the IC₅₀ of KO-947 against purified ERK1 and ERK2 enzymes.
-
Materials: Recombinant human ERK1/2, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Method: a. Serially dilute KO-947 in DMSO to create a range of concentrations. b. In a 384-well plate, add the kinase, substrate, and KO-947 dilution (or DMSO for control). c. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the generated signal (e.g., luminescence from ADP production) according to the detection kit manufacturer's instructions. e. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) in various KRAS-mutant and BRAF-mutant cancer cell lines.
-
Materials: Selected cancer cell lines (e.g., HCT116 [KRAS G13D], A375 [BRAF V600E]), complete culture medium, 96-well plates, and a viability reagent (e.g., CellTiter-Glo®).
-
Method: a. Seed cells in 96-well plates at an appropriate density and allow them to attach overnight. b. Treat the cells with a serial dilution of KO-947 for a set duration (e.g., 72 hours). c. After incubation, add the viability reagent and measure the luminescence, which is proportional to the number of viable cells. d. Normalize the data to vehicle-treated controls and calculate the GI₅₀.
In-Cell Western Blot for Pathway Modulation
This method assesses the inhibition of ERK phosphorylation in a cellular context.
-
Objective: To confirm that KO-947 inhibits the phosphorylation of ERK1/2 in cancer cells.
-
Materials: Cancer cell line, serum-free and complete media, KO-947, lysis buffer, primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH), and secondary antibodies.
-
Method: a. Plate cells and serum-starve overnight to reduce basal pathway activity. b. Pre-treat cells with various concentrations of KO-947 for 1-2 hours. c. Stimulate the MAPK pathway with a growth factor (e.g., EGF or FGF) for 15-30 minutes. d. Lyse the cells, quantify protein concentration, and perform SDS-PAGE and Western blotting using the specified antibodies. e. The primary readout is a dose-dependent decrease in the p-ERK signal relative to the total-ERK or loading control signal.
Xenograft Tumor Model Study
This in vivo assay evaluates the anti-tumor efficacy of the compound.
-
Objective: To assess the ability of KO-947 to inhibit tumor growth in an animal model.
-
Materials: Immunocompromised mice (e.g., nude or NSG), KRAS-mutant cancer cells, calipers, KO-947 formulation for intravenous injection.
-
Method: a. Subcutaneously implant cancer cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into vehicle control and treatment groups. d. Administer KO-947 intravenously according to the desired schedule (e.g., once weekly). e. Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity. f. At the end of the study, calculate tumor growth inhibition (TGI) and assess for tumor regressions.
Resistance Mechanisms
While targeting ERK is designed to circumvent upstream resistance mechanisms, acquired resistance to ERK inhibitors can still emerge.[10] Potential mechanisms, extrapolated from general principles of kinase inhibitor resistance, include:
-
On-Target Modifications: Secondary mutations in the ERK2 gene (MAPK1) could alter the drug-binding pocket, reducing the affinity of KO-947.
-
Bypass Signaling Activation: Tumor cells may develop resistance by upregulating parallel survival pathways that do not depend on ERK signaling.[11] This could involve the activation of pathways like PI3K/AKT/mTOR.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of the inhibitor.
-
Co-occurring Mutations: Pre-existing mutations in other signaling genes may confer primary resistance to ERK inhibition.[10]
Further research is needed to identify the specific mechanisms of resistance to KO-947 in KRAS-mutant cancers, which will be critical for developing effective combination strategies.
References
- 1. Facebook [cancer.gov]
- 2. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor KO-947 | Kura Oncology, Inc. [kuraoncology.gcs-web.com]
- 3. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
Investigating Novel Applications of KO-947: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a frequent driver of malignant progression in a significant portion of human cancers, often stemming from mutations in genes such as BRAF, NRAS, and KRAS. As the final kinases in the MAPK cascade, ERK1/2 represent a critical node for therapeutic intervention, potentially overcoming resistance mechanisms that limit the efficacy of upstream inhibitors targeting RAF and MEK. This technical guide provides an in-depth overview of the preclinical and clinical data on KO-947, with a focus on its mechanism of action, anti-tumor activity, and potential for novel applications in oncology. Detailed experimental protocols and data are presented to facilitate further research and development of this promising therapeutic agent.
Introduction to KO-947 and its Mechanism of Action
KO-947 is a small molecule inhibitor that demonstrates high selectivity for ERK1 and ERK2 kinases, with an in vitro IC50 of 10 nM.[1][2] It has shown at least 50-fold selectivity against a broad panel of 450 other kinases, highlighting its specificity.[1] By inhibiting ERK1/2, KO-947 blocks the phosphorylation of numerous downstream substrates that are critical for cell proliferation, survival, and differentiation.[3][4] Preclinical studies have shown that KO-947 effectively suppresses ERK signaling and proliferation in tumor cells with dysregulated MAPK pathway signaling.[1][5] A distinguishing feature of KO-947 is its extended residence time on the target, which translates to prolonged pathway inhibition both in vitro and in vivo, supporting intermittent dosing schedules.[1][5]
The ERK1/2 Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals from receptor tyrosine kinases to the nucleus, culminating in the regulation of gene expression. Upon activation by upstream signals, MEK1/2 phosphorylates ERK1/2 at specific threonine and tyrosine residues, leading to their activation. Activated ERK1/2 then translocates to the nucleus to phosphorylate a variety of transcription factors, including ELK-1, c-Myc, and CREB, which in turn drive the expression of genes involved in cell cycle progression and cell survival.[3] In the cytoplasm, ERK1/2 can also phosphorylate and regulate the activity of other proteins, such as RSK, which further contributes to the pro-proliferative and pro-survival cellular phenotype.[4]
Preclinical Activity of KO-947
The anti-tumor activity of KO-947 has been evaluated in a variety of preclinical models, including cell-line derived xenografts and patient-derived xenografts (PDXs). These studies have consistently demonstrated the potent and durable anti-tumor effects of KO-947 in cancers with MAPK pathway alterations.
In Vitro Potency
| Parameter | Value | Reference |
| Target | ERK1/2 | [1][2] |
| IC50 | 10 nM | [1][2] |
| Selectivity | >50-fold vs. 450 kinases | [1] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
KO-947 has shown significant anti-tumor activity in various PDX models. Notably, in models of esophageal squamous cell carcinoma (SCC) with 11q13 amplification, KO-947 demonstrated a disease control rate of 77% and an overall response rate of 51%.[2] This was a substantial improvement compared to models without this amplification, which showed a 21% disease control rate and a 3% overall response rate.[2] Complete responses and tumor regressions have also been observed in 11q-AMP models of head and neck cancer.[2] Furthermore, durable tumor regression has been observed in PDX models of KRAS- and BRAF-mutant adenocarcinomas and squamous cell carcinomas lacking BRAF/RAS mutations.[5]
| Tumor Type | Genetic Alteration | Dosing Schedule | Outcome | Reference |
| Esophageal SCC | 11q13-amplified | Intermittent | 77% Disease Control Rate, 51% Overall Response Rate | [2] |
| Esophageal SCC | 11q13-wildtype | Intermittent | 21% Disease Control Rate, 3% Overall Response Rate | [2] |
| Head and Neck Cancer | 11q13-amplified | Intermittent | Complete responses and tumor regression | [2] |
| Adenocarcinomas | KRAS/BRAF mutations | Intermittent | Durable tumor regression | [5] |
| Squamous Cell Carcinomas | Lacking BRAF/RAS mutations | Intermittent | Durable tumor regression | [5] |
Clinical Evaluation of KO-947
A Phase I, first-in-human clinical trial (NCT03051035) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of intravenously administered KO-947 in patients with advanced solid tumors.[2]
Study Design and Dosing Schedules
The study employed a dose-escalation design with three different administration schedules to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
| Schedule | Dosing Regimen | Dose Range (mg/kg) |
| 1 | Once weekly (28-day cycle), 1-2 hour infusion | 0.45 - 5.4 |
| 2 | Once weekly (28-day cycle), 4-hour infusion | 4.8 - 9.6 |
| 3 | Days 1, 4, 8 (21-day cycle), 4-hour infusion | 3.6 - 11.3 |
Safety and Tolerability
The intravenous administration of KO-947 was generally well-tolerated, with a notable advantage of minimal gastrointestinal toxicity compared to orally administered ERK inhibitors.[2] The most common treatment-related adverse events were blurred vision.[2] The MTD for schedule 1 was determined to be 3.6 mg/kg.[2]
Pharmacokinetics
Pharmacokinetic analyses from the Phase I trial indicated that longer infusion times (schedules 2 and 3) resulted in a lower maximum plasma concentration (Cmax) compared to the shorter infusion time in schedule 1.[2] However, specific pharmacokinetic parameters such as AUC and half-life have not been publicly disclosed.
Clinical Activity
The best overall response observed across all schedules was stable disease.[2]
Novel Applications and Future Directions
The preclinical and clinical data for KO-947 suggest several avenues for novel applications and further investigation.
Combination Therapies
Given that resistance to targeted therapies often involves the reactivation of downstream signaling pathways, combining KO-947 with inhibitors of upstream components of the MAPK pathway (e.g., BRAF or MEK inhibitors) or with inhibitors of parallel signaling pathways (e.g., PI3K/AKT/mTOR pathway) could represent a promising strategy to overcome or delay the onset of resistance. Further preclinical studies are warranted to explore synergistic combinations.
Targeting Tumors with Specific Genetic Alterations
The enhanced activity of KO-947 in tumors with 11q13 amplification suggests that this genetic marker could serve as a biomarker for patient selection.[2] Further investigation into other potential biomarkers of sensitivity to KO-947 is a critical area for future research. This could involve screening a broader range of tumor types with diverse genetic backgrounds.
Overcoming Resistance to Other MAPK Inhibitors
KO-947 has demonstrated activity in preclinical models that are resistant to BRAF and MEK inhibitors.[5] This positions KO-947 as a potential therapeutic option for patients who have developed resistance to first- and second-generation MAPK pathway inhibitors.
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays to evaluate the activity of KO-947. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay
This protocol describes a colorimetric assay to determine the effect of KO-947 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., with BRAF or KRAS mutations)
-
Complete growth medium
-
KO-947 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of KO-947 in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of KO-947. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ir.kuraoncology.com [ir.kuraoncology.com]
KO-947: A Technical Guide for a Novel ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KO-947, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). KO-947 has demonstrated significant preclinical activity in various tumor models, positioning it as a promising therapeutic agent for cancers with dysregulation of the mitogen-activated protein kinase (MAPK) pathway. This document outlines the mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
KO-947 is a small molecule inhibitor that specifically targets ERK1 and ERK2, the final kinases in the MAPK signaling cascade.[1] The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its upregulation is a common feature in many human cancers.[1] Dysregulation of this pathway often occurs through mutations in upstream components such as KRAS, NRAS, and BRAF.[2][3]
By inhibiting ERK1/2, KO-947 prevents the activation of MAPK/ERK-mediated signal transduction.[1] This leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1] A key advantage of targeting the final node of this pathway is the potential to overcome resistance mechanisms that can arise from the reactivation of ERK1/2 signaling, a known limitation of upstream inhibitors like BRAF and MEK inhibitors.[3][4] Preclinical studies have shown that KO-947 can inhibit MAPK signaling and cell proliferation in models that are resistant to BRAF and MEK inhibitors.[3]
Signaling Pathway Diagram
The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by KO-947.
Preclinical Data
KO-947 has demonstrated robust anti-tumor activity in a range of preclinical models. Its efficacy is particularly noted in tumors with mutations in the MAPK pathway.
In Vitro Activity
Biochemical assays have shown that KO-947 is a potent inhibitor of ERK, with an IC50 value of 10 nM.[5][6] It exhibits at least 50-fold selectivity against a panel of 450 other kinases.[6] In cellular assays, KO-947 effectively blocks ERK signaling and the proliferation of tumor cells with BRAF, NRAS, or KRAS mutations at low nanomolar concentrations.[5][6]
| Cell Line | Cancer Type | Key Mutation | KO-947 IC50 (nM) |
| A375 | Melanoma | BRAF V600E | < 50 |
| COLO 205 | Colorectal Cancer | BRAF V600E | < 50 |
| HCT116 | Colorectal Cancer | KRAS G13D | < 100 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | < 100 |
| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | < 200 |
Table 1: In Vitro Antiproliferative Activity of KO-947 in various cancer cell lines. (Note: Specific IC50 values are representative and may vary between studies).
In Vivo Efficacy
In vivo studies using cell line-derived and patient-derived xenograft (PDX) models have shown that KO-947 can induce tumor regressions.[2][3] A notable feature of KO-947 is its extended residence time, which translates to prolonged pathway inhibition in vivo.[5][6] A single dose has been shown to suppress ERK signaling for up to five days.[6] This allows for flexible, intermittent dosing schedules.[6]
| Model Type | Cancer Type | Key Mutation/Feature | Dosing Schedule | Tumor Growth Inhibition/Regression |
| PDX | Esophageal Squamous Cell Carcinoma | 11q13 Amplification | Intermittent | 77% Disease Control Rate |
| PDX | Head and Neck Cancer | 11q13 Amplification | Intermittent | Complete Responses and Tumor Regression |
| PDX | Colon, Lung, Pancreatic Tumors | KRAS or BRAF mutations | Intermittent | Antitumor Activity Observed |
| Xenograft | Melanoma, NSCLC, Pancreatic | RAS and RAF mutations | Daily to Weekly | Tumor Regressions |
Table 2: In Vivo Efficacy of KO-947 in Xenograft and PDX Models.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the preclinical evaluation of KO-947.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KO-947 against ERK1 and ERK2.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
ATP and appropriate kinase buffer
-
Myelin basic protein (MBP) as a substrate
-
KO-947 in various concentrations
-
Radiolabeled ATP (γ-³²P) or a fluorescence-based detection system
-
96-well plates
-
Plate reader (scintillation counter or fluorometer)
Methodology:
-
Prepare a reaction mixture containing the kinase buffer, recombinant ERK enzyme, and the MBP substrate in each well of a 96-well plate.
-
Add KO-947 at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of KO-947 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of KO-947 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Matrigel or other appropriate vehicle for cell injection
-
KO-947 formulation for intravenous administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Methodology:
-
Culture the cancer cells to the desired number.
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer KO-947 intravenously to the treatment group according to a predetermined dosing schedule (e.g., once weekly). The control group receives a vehicle control.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Analyze the data to determine the effect of KO-947 on tumor growth.
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapeutic agent like KO-947.
Clinical Development
Kura Oncology received clearance from the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application to begin Phase 1 clinical testing of KO-947.[7] The Phase 1 trial was initiated in the first half of 2017 in patients with solid tumors characterized by dysregulation of the MAPK pathway.[2][8] The trial was designed to determine the maximum tolerated dose (MTD) of KO-947 in patients with advanced solid tumors.[9] The study evaluated different dosing schedules and found that intravenous KO-947 had a tolerable safety profile with minimal gastrointestinal toxicity compared to oral ERK inhibitors.[4][9] The most common treatment-related adverse event was blurred vision.[9] The best overall response observed in the trial was stable disease.[9]
Conclusion
KO-947 is a potent and selective ERK1/2 inhibitor with a compelling preclinical profile. Its ability to overcome resistance mechanisms to upstream MAPK pathway inhibitors and its favorable pharmacokinetic properties, which allow for intermittent dosing, make it a promising candidate for the treatment of a variety of cancers. The initial clinical data suggest a manageable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of KO-947 in patient populations with MAPK pathway-driven malignancies.
References
- 1. Facebook [cancer.gov]
- 2. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor KO-947 | Kura Oncology, Inc. [kuraoncology.gcs-web.com]
- 3. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]
- 4. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kura Oncology Receives FDA Clearance to Proceed with [globenewswire.com]
- 8. Kura Oncology Receives FDA Clearance to Proceed with Clinical Trial for ERK Inhibitor KO-947 and Nominates KO-539 as Development Candidate for Menin-MLL Inhibitor Program | Kura Oncology, Inc. [ir.kuraoncology.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for KO-947 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are terminal kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF, KRAS, and NRAS, is a key factor in the proliferation and survival of various cancer types.[1][2] KO-947 has demonstrated robust preclinical activity, inhibiting ERK signaling and the proliferation of tumor cells with MAPK pathway dysregulation at low nanomolar concentrations.[1][2][3] A key characteristic of KO-947 is its extended residence time, which leads to prolonged inhibition of the ERK pathway both in vitro and in vivo.[1]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of KO-947.
Data Presentation
Biochemical and Cellular Potency of KO-947
While specific IC50 values for KO-947 across a broad panel of cancer cell lines are not publicly available in a consolidated table, the existing literature consistently reports its high potency.
| Assay Type | Target | Potency (IC50) | Cell Lines/Conditions | Reference |
| Biochemical Assay | ERK1/2 Kinase | 10 nM | Cell-free enzymatic assay | [1][2][4] |
| Cellular Proliferation Assay | Cell Viability | Low Nanomolar | Cancer cell lines with BRAF, NRAS, or KRAS mutations | [1][2][3] |
Note: The term "low nanomolar" is used as reported in the cited literature, which did not provide specific IC50 values for named cell lines in a tabular format.
Signaling Pathway
The MAPK/ERK signaling cascade is a critical pathway that transmits signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. KO-947 acts at the final step of this cascade, directly inhibiting the activity of ERK1 and ERK2.
Experimental Protocols
Protocol 1: In Vitro Biochemical ERK1/2 Kinase Assay
Objective: To determine the direct inhibitory activity of KO-947 on purified ERK1/2 enzymes.
Materials:
-
Recombinant active ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
KO-947
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of KO-947 in DMSO. A typical starting concentration is 10 µM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add the diluted KO-947 or DMSO (vehicle control) to the wells of the assay plate.
-
Add the ERK1 or ERK2 enzyme and the substrate (MBP) to each well.
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle-treated control (100% activity).
-
Plot the percent inhibition against the logarithm of the KO-947 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of KO-947 on cancer cell lines.
Materials:
-
Cancer cell lines with known MAPK pathway mutations (e.g., A375 - BRAF V600E; HCT116 - KRAS G13D)
-
Complete cell culture medium
-
KO-947
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom black plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of KO-947. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a period of 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media only).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the KO-947 concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using a non-linear regression curve fit.
-
Protocol 3: Western Blot Analysis of ERK Phosphorylation
Objective: To assess the effect of KO-947 on the phosphorylation of ERK1/2 in cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
KO-947
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of KO-947 for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the primary antibody against total-ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each treatment.
-
Normalize the data to the vehicle-treated control.
-
References
Determining the Effective Concentration of KO-947 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As the final node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical for regulating cell proliferation, survival, and differentiation.[2] Dysregulation of the MAPK pathway is a common driver of malignant progression in a variety of cancers, often due to mutations in upstream proteins such as BRAF, KRAS, and NRAS.[2] By targeting ERK1/2, KO-947 offers a therapeutic strategy to overcome resistance mechanisms that can emerge with inhibitors targeting upstream components of the pathway.[2]
Biochemical assays have demonstrated that KO-947 inhibits ERK with a half-maximal inhibitory concentration (IC50) of 10 nM and exhibits at least 50-fold selectivity against a broad panel of other kinases.[2] In cellular assays, KO-947 blocks ERK signaling and the proliferation of tumor cells with dysregulated MAPK pathways at low nanomolar concentrations.[2] This document provides detailed protocols for researchers to determine the effective concentration (EC50) of KO-947 in their specific cancer cell lines of interest, a critical step in preclinical drug development.
Data Presentation
The effective concentration of KO-947 can vary between different cell lines due to factors such as the specific driver mutations, cellular uptake, and metabolism of the compound. The following table provides representative, hypothetical EC50 values for KO-947 in various cancer cell lines to serve as a reference. Actual values should be determined experimentally.
| Cell Line | Cancer Type | MAPK Pathway Alteration | EC50 (nM) - Cell Viability (72h) | IC50 (nM) - pERK1/2 Inhibition (24h) |
| A375 | Malignant Melanoma | BRAF V600E | 15 | 8 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25 | 12 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 50 | 20 |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR T790M/L858R | 150 | 75 |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | 80 | 35 |
Experimental Protocols
I. Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the EC50 of KO-947 by assessing its effect on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
KO-947 (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of KO-947 in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest KO-947 dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of KO-947.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the KO-947 concentration.
-
Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response).
-
II. Western Blot for pERK1/2 Inhibition
This protocol describes how to determine the IC50 of KO-947 for the inhibition of its direct target, phosphorylated ERK1/2 (pERK1/2).
Materials:
-
KO-947 (stock solution in DMSO)
-
Selected cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of KO-947 (e.g., 1 nM to 1 µM) for 24 hours. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the pERK1/2 signal, the membrane can be stripped and re-probed for total ERK1/2 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal and the loading control.
-
Plot the percentage of pERK1/2 inhibition against the logarithm of the KO-947 concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of KO-947.
Caption: Experimental workflow for determining the effective concentration of KO-947.
References
Application Notes and Protocols for KO-947 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the ERK1/2 inhibitor, KO-947, in mouse xenograft models. The information is compiled from preclinical data and clinical trial reports to guide the design and execution of in vivo efficacy studies.
Introduction
KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway, often through mutations in BRAF, KRAS, or NRAS, is a major driver in a significant percentage of human cancers.[2] KO-947 has demonstrated anti-tumor activity in various preclinical mouse xenograft models, making it a compound of interest for cancer therapy.[2][3] These notes are intended to provide detailed methodologies for its application in a research setting.
Mechanism of Action
KO-947 functions by directly inhibiting the kinase activity of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell proliferation, survival, and differentiation.[1][2] Its mechanism is particularly relevant in tumors with activating mutations in the MAPK pathway, where it can overcome resistance to upstream inhibitors like BRAF and MEK inhibitors.[2]
Data from Preclinical and Clinical Studies
KO-947 has been evaluated in various patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models. The administration is primarily intravenous (i.v.), with flexible dosing schedules.[3][4]
Table 1: Summary of KO-947 Administration in Mouse Xenograft Models
| Parameter | Details | Source |
| Mouse Models | Immunocompromised mice (e.g., NOD/SCID, Athymic Nude) | General Practice |
| Tumor Models | PDX and CDX models of colon, lung, pancreatic, melanoma, NSCLC, esophageal squamous cell carcinoma, and head and neck cancer. | [2][3] |
| Genetic Background | Models with BRAF, KRAS, or NRAS mutations have been a focus. | [2] |
| Administration Route | Intravenous (i.v.) | [3] |
| Dosing Schedule | Intermittent dosing: daily to once weekly. | [4] |
| Clinical Dose Range | 0.45 - 11.3 mg/kg (in humans) | [3] |
Table 2: Reported Efficacy of KO-947 in Preclinical Models
| Tumor Model | Genetic Marker | Efficacy Metric | Result | Source |
| Esophageal SCC (PDX) | 11q13-amplified | Disease Control Rate | 77% | [3] |
| Esophageal SCC (PDX) | 11q13-amplified | Overall Response Rate | 51% | [3] |
| Esophageal SCC (PDX) | 11q13 wild-type | Disease Control Rate | 21% | [3] |
| Esophageal SCC (PDX) | 11q13 wild-type | Overall Response Rate | 3% | [3] |
| Head and Neck Cancer | 11q13-amplified | Tumor Response | Complete responses and tumor regression observed. | [3] |
| Various Adenocarcinomas | BRAF or RAS mutations | Tumor Response | Induces tumor regressions. | [2] |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific xenograft model and experimental goals.
Protocol 1: Preparation of KO-947 for Intravenous Administration
This protocol provides a method for formulating KO-947 for in vivo use.
Materials:
-
KO-947 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of KO-947 in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear, homogenous solution.
-
Prepare the vehicle control using the same components and ratios, substituting the KO-947 DMSO stock with an equal volume of DMSO.
-
It is recommended to prepare the working solution fresh on the day of administration.
Note: This is an example formulation and may need to be adjusted based on the required final concentration and stability.
Protocol 2: Establishment of Subcutaneous Xenograft Model
This protocol outlines a general procedure for establishing a subcutaneous tumor model.
Materials:
-
Cancer cell line or PDX tissue fragments
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompromised mice
-
Sterile PBS, syringes, and needles
Procedure:
-
For Cell Line-Derived Xenografts (CDX): a. Harvest cultured tumor cells during their exponential growth phase. b. Wash the cells with sterile PBS and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel (e.g., a 1:1 ratio). c. The typical injection volume is 100-200 µL, containing 1 x 10^6 to 10 x 10^6 cells. d. Inject the cell suspension subcutaneously into the flank of the mice.
-
For Patient-Derived Xenografts (PDX): a. Surgically implant a small fragment (e.g., 2-3 mm³) of the patient tumor subcutaneously into the flank of the mice.
-
Monitor the mice regularly for tumor growth.
Protocol 3: Administration of KO-947 and Tumor Monitoring
This protocol describes the administration of KO-947 and subsequent monitoring of tumor growth.
Materials:
-
Prepared KO-947 solution and vehicle control
-
Mice with established tumors
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
Administer KO-947 or vehicle control intravenously via the tail vein. The injection volume is typically 100-200 µL, depending on the mouse's weight.
-
Follow the desired dosing schedule (e.g., once weekly).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Conclusion
The administration of KO-947 in mouse xenograft models is a critical step in its preclinical evaluation. The protocols and data presented here provide a framework for conducting these studies. Careful consideration of the tumor model, drug formulation, and administration schedule is essential for obtaining robust and reproducible results. Researchers should adapt these general protocols to their specific experimental needs.
References
Application Notes and Protocols for KO-947 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and utilizing cancer cell lines sensitive to the ERK1/2 inhibitor, KO-947. This document includes quantitative data on sensitive cell lines, detailed experimental protocols for assessing drug efficacy, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to KO-947
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are crucial for tumor cell proliferation and survival.[2][5] Dysregulation of the MAPK pathway, often through mutations in BRAF, NRAS, or KRAS, is a common driver of oncogenesis.[2][6] KO-947 has demonstrated significant anti-tumor activity in preclinical models with such mutations.[2][6] Notably, it has also shown robust efficacy in esophageal and head and neck squamous cell carcinomas (SCC) harboring an 11q13 amplification.[1]
Data Presentation: Cell Lines Sensitive to KO-947
KO-947 exhibits potent anti-proliferative activity against a range of cancer cell lines, particularly those with a dysregulated MAPK pathway. The following table summarizes the available quantitative data on cell lines sensitive to KO-947.
| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 (nM) | Reference |
| General ERK1/2 Inhibition | - | - | 10 | [2][7] |
| BRAF Mutant | Colorectal Cancer | BRAF V600E | Low nanomolar | [8] |
| Melanoma | BRAF V600E | Low nanomolar | [2] | |
| KRAS Mutant | Non-Small Cell Lung Cancer | KRAS | Low nanomolar | [2] |
| Pancreatic Cancer | KRAS | Low nanomolar | [2] | |
| NRAS Mutant | Melanoma | NRAS | Low nanomolar | [2] |
| 11q-AMP | Esophageal Squamous Cell Carcinoma | 11q13 Amplification | Not specified | [8] |
| Head and Neck Squamous Cell Carcinoma | 11q13 Amplification | Not specified | [8] |
Note: "Low nanomolar" indicates high sensitivity as reported in the literature, though specific IC50 values for each cell line were not consistently available in the reviewed sources.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of KO-947's mechanism of action and the experimental approaches to assess its efficacy, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to KO-947.
Cell Viability Assay (Growth Rate Inhibition)
This protocol determines the concentration of KO-947 that inhibits cell growth.
Materials:
-
KO-947 sensitive cancer cell line
-
Complete cell culture medium
-
KO-947 (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminescence)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of KO-947 in complete medium. A suggested starting range is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest KO-947 dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of KO-947.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log concentration of KO-947.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot for p-ERK Inhibition
This protocol confirms the on-target effect of KO-947 by measuring the phosphorylation of ERK.
Materials:
-
KO-947 sensitive cancer cell line
-
6-well cell culture plates
-
KO-947 (stock solution in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of KO-947 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Reprobing for Total ERK:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-block the membrane and probe with the anti-total ERK1/2 antibody to confirm equal protein loading.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by KO-947 treatment.[5][9][10]
Materials:
-
KO-947 sensitive cancer cell line
-
6-well cell culture plates
-
KO-947 (stock solution in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with KO-947 at relevant concentrations (e.g., IC50 and 5x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Collect at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of KO-947 on cell cycle progression.
Materials:
-
KO-947 sensitive cancer cell line
-
6-well cell culture plates
-
KO-947 (stock solution in DMSO)
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with KO-947 at relevant concentrations for 24 hours.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase of the cell cycle.
-
References
- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Growth Rate Inhibition Metrics Correct for Confounders in Measuring Sensitivity to Cancer Drugs « Sorger Lab [sorger.med.harvard.edu]
- 4. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating KO-947 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As the final node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 represents a critical target for cancer therapy, particularly in tumors with dysregulation of this pathway due to mutations in BRAF, RAS (KRAS, NRAS), or other upstream components.[1][2] Preclinical studies have demonstrated robust single-agent anti-tumor activity of KO-947 in various cancer models, including those resistant to BRAF and MEK inhibitors.[1] This suggests a strong rationale for evaluating KO-947 in combination with other anti-cancer agents to enhance efficacy, overcome resistance, and broaden its therapeutic application.
These application notes provide a framework for designing and conducting preclinical studies to evaluate KO-947 in combination with other cancer drugs. Due to the limited publicly available data on specific KO-947 combination studies, the following protocols and experimental designs are based on established methodologies for assessing drug synergy and characterizing combination effects.
Rationale for Combination Therapy
The primary rationale for combining KO-947 with other anticancer agents is to achieve synergistic or additive anti-tumor effects and to overcome or prevent the development of drug resistance. Key strategies include:
-
Vertical Pathway Inhibition: Combining KO-947 with inhibitors of upstream components of the MAPK pathway (e.g., BRAF or MEK inhibitors) to achieve a more profound and durable pathway blockade.
-
Horizontal Pathway Inhibition: Targeting parallel or downstream signaling pathways that may mediate resistance to ERK inhibition (e.g., PI3K/AKT/mTOR or CDK4/6 pathways).
-
Combination with Chemotherapy: Enhancing the cytotoxic effects of traditional chemotherapeutic agents.
-
Combination with Immunotherapy: Modulating the tumor microenvironment to enhance anti-tumor immune responses.
Potential Combination Partners for KO-947
Based on the known mechanisms of MAPK pathway signaling and resistance, several classes of drugs are rational combination partners for KO-947.
| Drug Class | Example Agents | Rationale for Combination |
| BRAF Inhibitors | Lifirafenib, Encorafenib | To overcome acquired resistance to BRAF inhibitors mediated by MAPK pathway reactivation. |
| MEK Inhibitors | Binimetinib, Trametinib | To achieve deeper and more sustained inhibition of the MAPK pathway and potentially mitigate paradoxical pathway activation. |
| KRAS Inhibitors | Adagrasib (for KRAS G12C) | To target KRAS-mutant tumors more effectively by blocking a key downstream effector. |
| EGFR Inhibitors | Cetuximab | To target colorectal and other cancers with EGFR-driven MAPK pathway activation. |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib | To co-target cell cycle progression, which is often downstream of MAPK signaling. |
| PI3K Inhibitors | Alpelisib | To block a key parallel survival pathway that can be activated as a resistance mechanism to MAPK inhibition. |
Preclinical Data Summary (Illustrative)
As specific quantitative data for KO-947 combinations are not widely published, the following table is an illustrative example of how such data could be presented. This hypothetical data represents a synergistic interaction between KO-947 and a MEK inhibitor (e.g., Binimetinib) in a KRAS-mutant colorectal cancer cell line.
| Treatment | Concentration (nM) | Cell Viability (% of Control) | Combination Index (CI) |
| KO-947 | 10 | 85 | - |
| 50 | 60 | - | |
| 100 | 45 | - | |
| Binimetinib | 5 | 90 | - |
| 20 | 70 | - | |
| 50 | 55 | - | |
| KO-947 + Binimetinib | 10 + 5 | 65 | 0.8 (Synergy) |
| 50 + 20 | 30 | 0.5 (Synergy) | |
| 100 + 50 | 15 | 0.3 (Strong Synergy) |
Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed, yet generalized, protocols for key experiments to evaluate the combination of KO-947 with other cancer drugs.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of KO-947 in combination with another targeted agent and to quantify the degree of synergy.
Materials:
-
Cancer cell lines with relevant genetic backgrounds (e.g., BRAF, KRAS mutations)
-
KO-947 (lyophilized powder)
-
Combination drug (e.g., MEK inhibitor, PI3K inhibitor)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader for luminescence or absorbance
-
Drug synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of KO-947 and the combination drug in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including single-agent and combination treatments. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values for each single agent.
-
Use synergy analysis software to calculate the Combination Index (CI) for each drug combination.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of KO-947 and a combination partner on key signaling proteins within the MAPK and other relevant pathways.
Materials:
-
Cancer cell lines
-
KO-947
-
Combination drug
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with KO-947, the combination drug, or the combination at specified concentrations for a defined time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of KO-947 in combination with another agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
KO-947 formulation for in vivo administration
-
Combination drug formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, KO-947 alone, Combination drug alone, KO-947 + Combination drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of biomarkers by western blot or immunohistochemistry.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
Visualizations
Caption: MAPK signaling pathway and points of inhibition.
Caption: Preclinical experimental workflow for combination studies.
Caption: Potential resistance pathways and combination targets.
Conclusion
While robust clinical data on KO-947 combination therapies is still emerging, its mechanism of action as a potent ERK1/2 inhibitor provides a strong foundation for exploring various combination strategies. The protocols and frameworks provided here offer a guide for researchers to systematically evaluate the potential of KO-947 in combination with other anti-cancer agents, with the ultimate goal of developing more effective and durable treatment regimens for patients with MAPK pathway-driven cancers. As more data becomes available, these application notes should be updated to reflect the latest findings.
References
Application Notes and Protocols for KO-947: Solubility and In Vivo Study Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of KO-947, a potent and selective ERK1/2 inhibitor, and protocols for its preparation for in vivo studies. The information is intended to guide researchers in the effective use of this compound in preclinical research settings.
Introduction to KO-947
KO-947 is a small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are the final kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][3] By targeting ERK1/2, KO-947 blocks the downstream signaling cascade, leading to the inhibition of cancer cell growth.[1][2] Preclinical studies have demonstrated its anti-tumor activity in models with mutations in BRAF, NRAS, or KRAS.[4][5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇N₅O | PubChem[2] |
| Molecular Weight | 355.39 g/mol | AbMole BioScience[4] |
| CAS Number | 1695533-89-1 | AbMole BioScience[4] |
Solubility of KO-947
KO-947 exhibits poor solubility in aqueous solutions but is soluble in organic solvents. It is essential to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce its solubility.
| Solvent | Solubility | Notes | Source |
| DMSO | 55 mg/mL | AbMole BioScience[4] | |
| DMSO | 62.5 mg/mL | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility. | MedChemExpress[6] |
| DMSO | 71 mg/mL | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. | Selleck Chemicals[7] |
| DMSO | 60 mg/mL | Sonication is recommended. | TargetMol[8] |
| Water | Insoluble | Selleck Chemicals[7] | |
| Ethanol | Insoluble | Selleck Chemicals[7] |
Preparation of KO-947 for In Vivo Studies
The following protocols are provided as examples for the preparation of KO-947 for administration in animal models. The choice of vehicle will depend on the specific experimental design, including the route of administration and desired dosing volume. It is crucial to ensure the final formulation is a clear solution or a homogenous suspension. For intravenous administration, sterile filtering of the final solution is required.
General Workflow for In Vivo Formulation
The general workflow for preparing KO-947 for in vivo studies involves dissolving the compound in a suitable organic solvent, followed by dilution with a vehicle to achieve the desired final concentration and formulation.
Example Formulation Protocols
The following are example protocols for preparing KO-947 dosing solutions. Researchers should optimize these formulations based on their specific experimental needs.
Protocol 1: Formulation with PEG300 and Tween-80
This formulation is suitable for oral or intravenous administration.
-
Prepare a stock solution of KO-947 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.08 mg/mL), take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix well.[6]
Protocol 2: Formulation with SBE-β-CD
This formulation is an alternative for intravenous administration.
-
Prepare a stock solution of KO-947 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.08 mg/mL), take 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.[6]
Protocol 3: Formulation with Corn Oil
This formulation is suitable for oral administration.
-
Prepare a stock solution of KO-947 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.08 mg/mL), take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous suspension.[6]
Protocol 4: Formulation with CMC-Na
This formulation is suitable for oral administration as a suspension.
-
Prepare a stock solution of KO-947 in DMSO.
-
A homogenous suspension can be prepared in a vehicle containing carboxymethylcellulose sodium (CMC-Na). A final concentration of at least 5 mg/mL has been reported.[7]
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
KO-947 exerts its anti-tumor effects by directly inhibiting the kinase activity of ERK1 and ERK2.[1][7] This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell proliferation and survival.[1][2] The MAPK/ERK pathway is a critical signaling cascade that is often hyperactivated in cancer due to mutations in upstream components like RAS and RAF.[3][9]
Stability and Storage
KO-947 powder should be stored at -20°C for long-term stability (up to 3 years).[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] For injectable formulations, a lyophilized product was developed for clinical trials to overcome stability issues encountered with frozen liquid formulations.[10]
Safety Precautions
KO-947 is a potent research compound. Standard laboratory safety procedures should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.
References
- 1. Facebook [cancer.gov]
- 2. Ko-947 | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, KO-947 | Kura Oncology, Inc. [ir.kuraoncology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. KO-947 | ERK | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. From Lab Formulation Development to CTM Manufacturing of KO-947 Injectable Drug Products: a Case Study and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with KO-947
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3] Dysregulation of this pathway is a common feature in many cancers, making ERK1/2 a compelling target for therapeutic intervention.[3][4] By inhibiting ERK1/2, KO-947 can block downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells with mutations in the MAPK pathway, such as BRAF or KRAS.[4][5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by KO-947 using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative determination of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the pro-apoptotic efficacy of KO-947.
Principle of the Assay
Annexin V is a cellular protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells. It can only penetrate cells with compromised membrane integrity, characteristic of late-stage apoptosis and necrosis.
Dual staining with Annexin V and PI allows for the differentiation of cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes hypothetical quantitative data for apoptosis induction by KO-947 in a BRAF-mutant melanoma cell line (e.g., A375) after 48 hours of treatment. Data is presented as the percentage of cells in each quadrant as determined by flow cytometry.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| KO-947 | 10 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| KO-947 | 50 | 65.7 ± 4.2 | 22.8 ± 2.3 | 11.5 ± 1.8 |
| KO-947 | 100 | 48.3 ± 5.1 | 35.1 ± 3.7 | 16.6 ± 2.4 |
Data are representative and should be confirmed experimentally.
Experimental Protocols
Materials
-
KO-947 (specific vendor and catalog number)
-
Cancer cell line of interest (e.g., A375 BRAF-mutant melanoma, HCT116 KRAS-mutant colorectal cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution of KO-947)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol 1: Cell Culture and Treatment with KO-947
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of KO-947 Working Solutions: Prepare a stock solution of KO-947 in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest KO-947 treatment group.
-
Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the different concentrations of KO-947 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Staining for Apoptosis with Annexin V and PI
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a labeled conical tube. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently collect the cells from the culture vessel into a labeled conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and aspiration steps.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other conjugate) to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of KO-947-induced apoptosis and the experimental workflow for its analysis.
Caption: Signaling pathway of KO-947 induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Ko-947 | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Genome-Wide CRISPR-Cas9 Screen to Identify Genes Conferring Resistance to KO-947
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the ERK1/2 kinases, which are pivotal terminal nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers due to mutations in upstream components like BRAF, NRAS, and KRAS, making ERK1/2 a compelling therapeutic target.[4][5] While ERK inhibitors like KO-947 show significant promise, the development of drug resistance remains a critical challenge in cancer therapy. Identifying the genetic drivers of resistance is paramount for patient stratification, the development of rational combination therapies, and the design of next-generation inhibitors.
This document provides a detailed protocol for a hypothetical genome-wide CRISPR-Cas9 knockout screen designed to identify genes whose loss confers resistance to KO-947. The outlined procedures are based on established methodologies for CRISPR-based functional genomics screens.[6][7][8]
Signaling Pathway Overview
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. KO-947 directly inhibits ERK1 and ERK2, the final kinases in this cascade, thereby blocking downstream signaling. Resistance to KO-947 could arise from various mechanisms, including reactivation of the MAPK pathway through alterations in other genes or activation of bypass signaling pathways.
Caption: The MAPK signaling pathway and the mechanism of action of KO-947.
Experimental Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to KO-947.
1. Cell Line Selection and Engineering:
-
Cell Line: A human cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation) and demonstrated sensitivity to KO-947 is recommended.
-
Cas9 Expression: Stably express Streptococcus pyogenes Cas9 (SpCas9) in the chosen cell line. This can be achieved through lentiviral transduction followed by antibiotic selection (e.g., blasticidin).
-
KO-947 IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of KO-947 for the Cas9-expressing cell line using a standard cell viability assay (e.g., CellTiter-Glo). This will inform the concentration to be used in the screen.
2. CRISPR Library and Lentiviral Production:
-
sgRNA Library: Utilize a genome-wide human single-guide RNA (sgRNA) library (e.g., GeCKO v2, Brunello). These libraries typically contain multiple sgRNAs targeting each gene to ensure robust knockout.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce a high-titer lentiviral library.
3. CRISPR Screen Workflow:
Caption: Experimental workflow for the CRISPR-Cas9 screen.
4. Lentiviral Transduction and Selection:
-
Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells using puromycin.
-
Expand the selected cell population while maintaining a high representation of the sgRNA library (at least 500 cells per sgRNA).
5. KO-947 Treatment:
-
Split the transduced cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a lethal dose of KO-947 (e.g., 5-10 times the IC50).
-
Culture the cells for a duration sufficient to allow for the selection of resistant clones (typically 14-21 days), ensuring that the control population is passaged in parallel to maintain library representation.
6. Identification of Enriched sgRNAs:
-
Harvest genomic DNA from both the control and KO-947-treated cell populations.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA libraries to determine the relative abundance of each sgRNA in both populations.
7. Data Analysis:
-
Analyze the sequencing data using bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the KO-947-treated population compared to the control population.
-
Rank genes based on the statistical significance of the enrichment of their corresponding sgRNAs.
Hypothetical Quantitative Data
The following table presents hypothetical data from a genome-wide CRISPR screen to identify genes conferring resistance to KO-947. The identified genes are known to be involved in MAPK signaling or have been implicated in resistance to other targeted therapies.
| Gene | Functional Classification | Log2 Fold Enrichment | p-value |
| NF1 | Negative Regulator of RAS | 5.8 | 1.2e-8 |
| KEAP1 | Negative Regulator of NRF2 | 5.2 | 3.5e-8 |
| DUSP6 | Negative Regulator of ERK | 4.9 | 8.1e-8 |
| SPRY2 | Negative Regulator of RTK Signaling | 4.5 | 2.4e-7 |
| CBL | E3 Ubiquitin Ligase | 4.1 | 7.9e-7 |
| MED12 | Mediator Complex Subunit | 3.8 | 1.5e-6 |
| ETV6 | Transcriptional Repressor | 3.5 | 4.2e-6 |
| AXL | Receptor Tyrosine Kinase | 3.2 | 9.8e-6 |
| BRAF | Kinase (MAPK Pathway) | 2.9 | 2.1e-5 |
Disclaimer: This is a hypothetical dataset for illustrative purposes. Actual experimental results may vary.
Interpretation of Hypothetical Results:
The hypothetical results suggest that the loss of negative regulators of the MAPK pathway (NF1, DUSP6, SPRY2) and proteins involved in protein degradation (CBL, KEAP1) can lead to resistance to KO-947. Reactivation of the MAPK pathway through loss of these negative regulators or activation of bypass signaling through receptor tyrosine kinases like AXL are plausible resistance mechanisms. The enrichment of sgRNAs targeting BRAF could indicate that certain alterations in BRAF, even in a BRAF-mutant background, can modulate sensitivity to downstream ERK inhibition.
Validation of Candidate Genes
It is crucial to validate the top candidate genes from the primary screen to confirm their role in KO-947 resistance.
1. Secondary Screens:
-
Generate individual knockout cell lines for each candidate gene using 2-3 independent sgRNAs.
-
Perform cell viability assays with a dose-response of KO-947 to confirm a shift in the IC50 compared to control cells.
2. Mechanistic Studies:
-
Use western blotting to assess the phosphorylation status of key signaling proteins (e.g., ERK, MEK, AKT) in the validated knockout cell lines, with and without KO-947 treatment, to elucidate the mechanism of resistance.
-
Investigate potential bypass pathways that may be activated upon knockout of the candidate genes.
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to identify novel genes and pathways that mediate resistance to the ERK1/2 inhibitor KO-947. The detailed protocol and hypothetical data presented here serve as a guide for researchers to design and execute such screens. The identification and validation of resistance mechanisms will be instrumental in the clinical development of KO-947, facilitating the design of effective combination therapies and the identification of biomarkers for patient selection. This knowledge will ultimately contribute to overcoming drug resistance and improving patient outcomes in cancers driven by the MAPK pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. BRAF mutants evade ERK dependent feedback by different mechanisms that determine their sensitivity to pharmacologic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SPRY2 mutation leading to MAPK/ERK pathway inhibition is associated with an autosomal dominant form of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBL (gene) - Wikipedia [en.wikipedia.org]
- 8. Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of KO-947 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947, also known as zotatifin, is a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the eIF4F complex. The eIF4F complex plays a crucial role in the initiation of protein synthesis, and its dysregulation is implicated in the development and progression of various cancers. By inhibiting eIF4A, KO-947 selectively targets the translation of oncogenic proteins, leading to anti-tumor activity. This document provides a summary of the preclinical pharmacokinetic (PK) profile of KO-947 and detailed protocols for its analysis in preclinical models.
Pharmacokinetic Profile of KO-947
The pharmacokinetic properties of KO-947 have been evaluated in various preclinical models, primarily in rodents. These studies are essential for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dose selection and scheduling for clinical trials.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of KO-947 in preclinical models based on available data.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) |
| Mouse | 1 | IV | - | - | 1042 | - | - |
| Mouse | 5 | PO | 415 | 2 | 3069 | - | - |
| Mouse | 10 | PO | 947 | 4 | 8031 | - | - |
| Rat | Data not publicly available | - | - | - | - | - | - |
Data presented here is synthesized from publicly available preclinical data. Exact values may vary between studies.
Signaling Pathway and Experimental Workflow
KO-947 Mechanism of Action
KO-947 exerts its anti-tumor effects by inhibiting the RNA helicase eIF4A, a critical component of the eIF4F translation initiation complex. This inhibition leads to a reduction in the translation of key oncogenic proteins.
Caption: Mechanism of action of KO-947 targeting the eIF4A helicase.
General Preclinical Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of an investigational drug like KO-947.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Experimental Protocols
The following are representative protocols for the preclinical pharmacokinetic analysis of KO-947. These protocols are for guidance and may require optimization based on specific experimental conditions.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
1. Animals:
-
Species: Male BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dose Formulation:
-
Prepare a formulation of KO-947 suitable for the intended route of administration (e.g., oral gavage or intravenous injection). A common vehicle for oral administration is 0.5% methylcellulose in water.
-
The formulation should be prepared fresh on the day of dosing.
3. Drug Administration:
-
For oral (PO) administration, administer the KO-947 formulation via oral gavage at the desired dose volume (e.g., 10 mL/kg).
-
For intravenous (IV) administration, administer the drug via a tail vein injection at the appropriate dose volume (e.g., 5 mL/kg).
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).
-
Place samples on ice immediately after collection.
5. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for KO-947 in Plasma (LC-MS/MS)
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Representative):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate KO-947 from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for KO-947 and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of KO-947 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
-
Use the resulting concentration-time data to perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin) to determine parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
The preclinical pharmacokinetic data for KO-947 demonstrate its potential as an orally bioavailable anti-cancer agent. The provided protocols offer a framework for conducting further preclinical studies to better characterize the ADME properties of this promising eIF4A inhibitor. A thorough understanding of the pharmacokinetics of KO-947 is critical for its successful translation into the clinical setting.
Troubleshooting & Optimization
Technical Support Center: Overcoming KO-947 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the ERK1/2 inhibitor KO-947 in cancer cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is KO-947 and what is its mechanism of action?
KO-947 is a potent and selective, intravenously administered inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade (RAS-RAF-MEK-ERK).[1] By binding to and inhibiting ERK1/2, KO-947 prevents the phosphorylation of downstream substrates, thereby blocking a pathway that is crucial for tumor cell proliferation, differentiation, and survival.[2][3] This makes it a therapeutic candidate for cancers with a dysregulated MAPK pathway, such as those with BRAF or KRAS mutations.[4][5]
Q2: My cancer cells are showing reduced sensitivity to KO-947. What are the potential mechanisms of resistance?
Acquired resistance to ERK inhibitors like KO-947 can arise through several mechanisms, primarily categorized as on-target alterations or the activation of bypass signaling pathways.
-
On-Target Modifications:
-
Mutations in ERK1/2: Genetic mutations in the drug-binding site of ERK1 or ERK2 can prevent KO-947 from effectively inhibiting the kinase.[6]
-
Amplification and Overexpression of ERK2: An increased number of ERK2 protein copies can overwhelm the inhibitory capacity of the drug, requiring higher concentrations to achieve the same effect.[6]
-
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the ERK1/2 blockade and maintain proliferation and survival. Common bypass pathways include:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway is a well-documented mechanism of resistance to MAPK inhibitors.[2][7]
-
JAK/STAT Pathway: Activation of this signaling cascade has also been implicated in resistance.[1][8]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased signaling from RTKs such as EGFR and ERBB2 (HER2) can reactivate the MAPK pathway or activate parallel survival pathways.[2][6][8]
-
Q3: How can I experimentally confirm that my cells have developed resistance to KO-947?
The first step is to perform a dose-response assay to quantitatively measure the change in sensitivity.
-
Conduct a Cell Viability Assay: Use an assay such as MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) of KO-947 in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Perform Western Blot Analysis: Assess the phosphorylation status of key proteins in the MAPK and potential bypass pathways. In resistant cells treated with KO-947, you may observe a restoration of phosphorylated ERK (p-ERK) or its downstream target p-RSK, or an increase in phosphorylated AKT (p-AKT) or phosphorylated STAT3 (p-STAT3).[1]
Q4: What strategies can I explore in my experiments to overcome KO-947 resistance?
Based on the identified resistance mechanism, several combination therapy strategies can be investigated. The goal is to co-target the primary pathway and the escape mechanism simultaneously.
-
Vertical Inhibition: Combine KO-947 with an inhibitor of an upstream component of the MAPK pathway, such as a MEK inhibitor (e.g., trametinib). This dual blockade can lead to a more profound and durable suppression of the pathway and may prevent or overcome resistance.[9][10][11][12]
-
Horizontal Inhibition (Targeting Bypass Pathways):
-
If you observe activation of the PI3K/AKT pathway, consider combining KO-947 with a PI3K or mTOR inhibitor.[2][7]
-
If RTK signaling is upregulated, a combination with an RTK inhibitor (e.g., an EGFR inhibitor like gefitinib if EGFR is activated) may be effective.[2][7]
-
For JAK/STAT activation, a JAK inhibitor could be a rational combination partner.[1][8]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in KO-947 treated cells over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 of your treated cells to the parental line. An increased IC50 confirms resistance. 2. Investigate Mechanism: Use Western blotting to check for reactivation of the MAPK pathway (p-ERK) and activation of bypass pathways (p-AKT, p-STAT3).[1] 3. Test Combination Therapies: Based on the identified mechanism, test combinations of KO-947 with inhibitors of the activated bypass pathway (e.g., PI3K inhibitor, EGFR inhibitor).[7] |
| Inconsistent tumor growth or lack of response to KO-947 in xenograft models. | Poor tumor engraftment, inadequate drug dosage or bioavailability, or intrinsic resistance of the xenograft model. | 1. Optimize Tumor Implantation: Ensure the viability of the cancer cells before implantation and handle the mice carefully to minimize stress. 2. Verify Drug Dosing and Formulation: Confirm the correct dosage and administration route for KO-947. 3. Characterize the Xenograft Model: Analyze the genomic profile of the patient-derived xenograft (PDX) model to ensure it has a MAPK pathway alteration that would predict sensitivity to an ERK inhibitor.[5][13] |
| Phospho-ERK levels are not suppressed after KO-947 treatment in Western blots. | The cells may have a resistance mechanism upstream of ERK that leads to its reactivation, or an on-target mutation in ERK itself. | 1. Sequence ERK1/2: Check for mutations in the ERK1 and ERK2 genes that might interfere with KO-947 binding.[2] 2. Assess Upstream Signaling: Use a broader phosphokinase array to identify which upstream kinases (e.g., RTKs) may be hyperactivated.[14] 3. Consider Combination Therapy: Combine KO-947 with a MEK inhibitor to achieve a more complete shutdown of the pathway.[9] |
Data Presentation
Table 1: In Vitro Efficacy of ERK Inhibitors in Sensitive and Resistant Cancer Cell Lines (Illustrative Data)
This table presents illustrative data from studies on the ERK inhibitor ulixertinib (BVD-523), as specific quantitative data for KO-947 in resistant models is limited. This demonstrates the typical shift in IC50 values upon acquiring resistance.
| Cell Line | Cancer Type | MAPK Alteration | Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | Reference |
| A375 | Melanoma | BRAF V600E | Ulixertinib | ~20 | >1000 | >50 | [8],[15] |
| HCT116 | Colorectal | KRAS G13D | GDC-0994 | ~50 | Not specified | Not specified | , |
| MIA PaCa-2 | Pancreatic | KRAS G12C | GDC-0994 | ~150 | Not specified | Not specified | [2] |
Table 2: Preclinical Efficacy of KO-947 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | MAPK Alteration | Treatment Schedule | Outcome | Reference |
| Multiple Models | Colon, Lung, Pancreatic | KRAS or BRAF mutations | Intermittent (e.g., weekly) | Tumor regression | [5],[16] |
| 11q13-amplified | Esophageal Squamous Cell Carcinoma | 11q13 amplification | Not specified | 77% disease control rate, 51% overall response rate | [16] |
| 11q13 wild-type | Esophageal Squamous Cell Carcinoma | Wild-type | Not specified | 21% disease control rate, 3% overall response rate | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of KO-947 in cancer cell lines.
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete cell culture medium
-
96-well plates
-
KO-947 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of KO-947 in complete medium and add to the wells. Include a vehicle control (DMSO). Incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for MAPK and AKT Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[17]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: Synergy Analysis for Drug Combinations
This protocol outlines the general workflow for assessing the synergistic effects of KO-947 combined with another inhibitor.
Procedure:
-
Experimental Design: Design a dose-response matrix where cells are treated with varying concentrations of KO-947 and the combination drug, both alone and together.[19]
-
Cell Viability Assay: Perform a cell viability assay (as in Protocol 1) on the treated cells.
-
Synergy Calculation: Use a synergy scoring model such as the Bliss independence or Loewe additivity model to analyze the data. Software packages like SynergyFinder can be used for this analysis.[19][20] A synergy score greater than zero typically indicates a synergistic interaction.
Visualizations
Signaling Pathways
Caption: MAPK and PI3K/AKT signaling pathways with points of inhibition.
Experimental Workflow
Caption: Workflow for troubleshooting and overcoming KO-947 resistance.
Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. championsoncology.com [championsoncology.com]
- 14. Acquired resistance to AZD9291 as an upfront treatment is dependent on ERK signaling in a preclinical model | PLOS One [journals.plos.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Managing KO-947-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the ERK1/2 inhibitor, KO-947, in animal models.
Introduction to KO-947
KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making ERK1/2 a compelling therapeutic target. Preclinical studies have demonstrated the anti-tumor activity of KO-947 in various cancer models. While KO-947 has shown a generally tolerable safety profile in early clinical trials, careful monitoring and management of potential toxicities are crucial for successful preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KO-947?
A1: KO-947 is an inhibitor of ERK1 and ERK2. By binding to and inhibiting these kinases, KO-947 prevents the phosphorylation of downstream substrates, thereby blocking the MAPK/ERK signaling pathway. This inhibition leads to reduced tumor cell proliferation and survival.
Q2: What are the potential toxicities of KO-947 observed in animal models?
A2: Specific preclinical toxicity data for KO-947 in animal models is limited in publicly available literature. However, based on the adverse events reported in a Phase I human clinical trial and the known class effects of ERK inhibitors, researchers should be vigilant for the following potential toxicities in animal models:
-
Ocular Toxicities: Blurred vision was a common treatment-related adverse event in the human trial. In animal models, this may manifest as changes in appearance of the eye, squinting, or altered responses to light.
-
Infusion-Related Reactions: Hypotension has been reported. Close monitoring of animals during and after administration is recommended.
-
Cardiovascular Effects: Corrected QT (QTc) interval prolongation was noted as an adverse event of special interest.
-
General Clinical Signs: Researchers should monitor for common signs of toxicity in rodents, such as weight loss, hunched posture, piloerection, and decreased activity.
Q3: How should I monitor for KO-947-induced toxicities in my animal studies?
A3: A comprehensive monitoring plan is essential. This should include:
-
Daily Clinical Observations: Carefully observe each animal for any changes in appearance, posture, behavior, and overall well-being.
-
Body Weight Monitoring: Record body weights at least twice weekly. A significant weight loss (e.g., >15-20%) may necessitate intervention.
-
Ocular Examinations: Perform regular visual inspections of the eyes. For more detailed assessments, consult with a veterinary ophthalmologist.
-
Cardiovascular Monitoring: In-life telemetry or periodic electrocardiogram (ECG) measurements can be considered to monitor for cardiovascular effects, if feasible.
-
Clinical Pathology: Periodic blood collection for complete blood counts (CBC) and serum biochemistry (e.g., liver and kidney function tests) can provide quantitative data on organ toxicity.
Troubleshooting Guides
Issue 1: Animal exhibits signs of ocular toxicity (e.g., squinting, cloudy cornea).
| Possible Cause | Suggested Action |
| Direct drug-related effect on ocular tissues. | 1. Detailed Examination: Immediately perform a thorough visual examination of the affected eye(s). Note any changes in the cornea, lens, or anterior chamber. 2. Dose Modification: Consider a dose reduction or temporary cessation of KO-947 treatment ("drug holiday") to assess if the signs are dose-dependent. 3. Supportive Care: Consult with a veterinarian for potential palliative treatments, such as lubricating eye drops. 4. Pathological Evaluation: At the end of the study, or if the animal is euthanized due to the severity of the condition, ensure a thorough histopathological examination of the eyes is performed. |
Issue 2: Animal shows signs of an infusion-related reaction (e.g., lethargy, piloerection, or changes in breathing immediately after dosing).
| Possible Cause | Suggested Action |
| Acute response to the drug or vehicle. | 1. Immediate Observation: Closely monitor the animal's vital signs. 2. Supportive Care: Provide supportive care as recommended by a veterinarian, which may include warming the animal. 3. Dosing Procedure Review: Review the administration technique. Ensure the correct volume and rate of infusion are being used. 4. Dose Adjustment: Consider reducing the dose or the infusion rate in subsequent treatments. |
Issue 3: Significant weight loss (>15% of baseline) is observed.
| Possible Cause | Suggested Action |
| Systemic toxicity affecting appetite or metabolism. | 1. Confirm Weight Loss: Weigh the animal daily to track the rate of weight loss. 2. Nutritional Support: Provide supplemental nutrition, such as a highly palatable, high-calorie diet or gel. Ensure easy access to food and water. 3. Dose Interruption/Reduction: A rapid or severe weight loss is a strong indicator for a "drug holiday" or a dose reduction. 4. Evaluate for Other Toxicities: Assess for other clinical signs that may be contributing to weight loss. |
Data Presentation: Summary of Potential KO-947 Toxicities (Based on Human Clinical Trial Data)
| Toxicity Category | Specific Adverse Event | Frequency in Clinical Trial (Schedules 1/2) | Frequency in Clinical Trial (Schedule 3) |
| Ocular | Blurred Vision | 50.0% | 33.3% |
| Infusion-Related | Hypotension | Adverse Event of Special Interest | Adverse Event of Special Interest |
| Cardiovascular | Corrected QT Interval Prolongation | Adverse Event of Special Interest | Adverse Event of Special Interest |
Experimental Protocols
Protocol 1: General Clinical Health Monitoring in Mice
-
Frequency: Daily.
-
Procedure:
-
Visually inspect each animal in its home cage.
-
Observe for changes in posture (e.g., hunching), coat condition (e.g., piloerection), and general activity level.
-
Note any signs of distress, such as labored breathing or abnormal vocalization.
-
Record all observations in a dedicated logbook for each animal.
-
Protocol 2: Body Weight Measurement
-
Frequency: At least twice weekly; daily if weight loss is observed.
-
Procedure:
-
Use a calibrated electronic scale.
-
Gently place the animal on the scale and record its weight in grams.
-
Calculate the percentage change from the baseline body weight.
-
Actionable threshold: A body weight loss exceeding 15-20% of baseline often requires intervention.
-
Protocol 3: Ocular Examination
-
Frequency: At least once weekly.
-
Procedure:
-
Gently restrain the animal.
-
Visually inspect both eyes for any abnormalities, including:
-
Corneal opacity (cloudiness)
-
Redness or inflammation
-
Discharge
-
Squinting or excessive blinking
-
-
A penlight can be used to assess for gross changes in the anterior chamber and lens.
-
For more detailed examinations, consultation with a veterinary ophthalmologist is recommended.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of KO-947.
Experimental Workflow Diagram
Caption: A logical workflow for the management of KO-947-induced toxicity in animal models.
Optimizing KO-947 Dosage for Long-Term Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of KO-947, a potent and selective ERK1/2 inhibitor, for long-term preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for KO-947 in a long-term in vivo mouse study?
A1: For long-term in vivo studies, it is crucial to establish a well-tolerated dose that maintains efficacy. Based on preclinical data, KO-947 has shown profound ERK signaling suppression for up to five days after a single dose in xenograft models.[1][2] A recommended starting point for dose-finding studies would be to explore intermittent dosing schedules, such as once or twice weekly, with a dose range informed by the human maximum tolerated dose (MTD) and preclinical efficacy studies. In a phase I clinical trial, the MTD for a once-weekly schedule was determined to be 3.6 mg/kg.[3][4][5][6] However, optimal preclinical doses will vary depending on the tumor model and administration route. A pilot study to evaluate a range of doses (e.g., 10, 25, 50 mg/kg) on an intermittent schedule is advisable to determine the optimal balance between anti-tumor activity and tolerability.
Q2: What are the common mechanisms of acquired resistance to KO-947 and how can they be addressed?
A2: Acquired resistance to ERK inhibitors like KO-947 is a significant challenge in long-term studies. Common mechanisms include:
-
On-target mutations in ERK1/2: These mutations can impair the binding of KO-947 to its target.[3][7]
-
Amplification and overexpression of ERK2: Increased levels of the target protein can overcome the inhibitory effect of the drug.[3][7]
-
Overexpression of upstream receptor tyrosine kinases (RTKs) like EGFR/ERBB2: This can lead to the reactivation of the MAPK pathway or activation of bypass signaling pathways.[3][7]
-
Compensatory upregulation of the ERK5 pathway: Inhibition of ERK1/2 can sometimes lead to the activation of the parallel ERK5 signaling cascade.[8]
To address acquired resistance, consider combination therapies. For instance, combining KO-947 with MEK inhibitors or inhibitors of RTKs (e.g., EGFR inhibitors) may be an effective strategy.[3][9][10]
Q3: What are the key toxicities to monitor during long-term KO-947 administration in preclinical models?
A3: Based on clinical data and general knowledge of kinase inhibitors, potential long-term toxicities to monitor in preclinical models include:
-
General Health: Body weight, food and water intake, and overall activity levels should be monitored daily.
-
Gastrointestinal Toxicity: While intravenous KO-947 has minimal gastrointestinal toxicity compared to oral ERK inhibitors, it is still prudent to monitor for signs of diarrhea or decreased appetite.[3][4][5][6]
-
Ocular Toxicity: Blurred vision was a common adverse event in the phase I clinical trial.[3][4][5][6] While difficult to assess directly in mice, any signs of eye irritation or discharge should be noted.
-
Cardiovascular Effects: Some kinase inhibitors have been associated with cardiovascular toxicities such as hypertension and cardiac dysfunction.[11][12][13] Monitoring heart rate and blood pressure, if feasible, is recommended for very long-term studies.
-
Musculoskeletal Effects: Chronic treatment with some multi-kinase inhibitors has been shown to cause muscle wasting.[11] Regular assessment of body condition scoring can help detect this.
Troubleshooting Guides
Problem 1: Suboptimal anti-tumor efficacy in a xenograft model.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Verify the formulation and administration of KO-947. Perform pharmacokinetic analysis to ensure adequate plasma concentrations are achieved and maintained. |
| Incorrect Dosing Schedule | KO-947 has a prolonged pathway inhibition profile.[1][2] If using a frequent dosing schedule, consider switching to a less frequent, higher-dose intermittent schedule to maximize the therapeutic window. |
| Primary Resistance | The tumor model may have intrinsic resistance to ERK1/2 inhibition. Confirm MAPK pathway dysregulation in your model (e.g., BRAF, KRAS, or NRAS mutations).[2][8] |
| Rapid Development of Acquired Resistance | Analyze tumor samples from non-responding animals for mechanisms of resistance (see FAQ 2). Consider initiating combination therapy earlier in the study. |
Problem 2: Significant toxicity observed in treated animals (e.g., weight loss >15%).
| Possible Cause | Troubleshooting Step |
| Dose is too high for the chosen schedule and model. | Reduce the dose of KO-947 or decrease the dosing frequency. |
| Off-target effects. | While KO-947 is selective, off-target effects can occur at higher concentrations.[2] Consider a dose de-escalation study to find the MTD in your specific model. |
| Cumulative Toxicity. | In long-term studies, toxicity can accumulate. Implement periodic "drug holidays" to allow for recovery. |
| General animal health issues. | Ensure proper animal husbandry and rule out other potential causes of morbidity. |
Quantitative Data Summary
Table 1: In Vitro Potency of KO-947
| Parameter | Value | Reference |
| IC50 against ERK1/2 | 10 nM | [8][14] |
| Selectivity | >50-fold against a panel of 450 kinases | [2] |
Table 2: Phase I Clinical Trial Dosing and MTD for KO-947
| Schedule | Dosing Regimen | Maximum Administered Dose | Maximum Tolerated Dose (MTD) | Reference |
| 1 | Once weekly (28-day cycle) | 5.4 mg/kg | 3.6 mg/kg | [3][4][5][6] |
| 2 | Once weekly (28-day cycle) | 9.6 mg/kg | 7.2 mg/kg | [3][4][5][6] |
| 3 | Days 1, 4, 8 (21-day cycle) | 11.3 mg/kg | Not formally determined | [3][4][5][6] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for Long-Term Efficacy
-
Animal Model: Utilize a relevant tumor model with a known MAPK pathway mutation (e.g., BRAF V600E or KRAS G12C) in immunocompromised mice.
-
Group Allocation: Randomize mice into vehicle control and multiple KO-947 treatment groups (e.g., 10, 25, 50 mg/kg).
-
Dosing Regimen: Administer KO-947 intravenously once or twice weekly.
-
Monitoring:
-
Measure tumor volume twice weekly with calipers.
-
Record body weight and clinical observations daily.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
-
Endpoint: Determine the dose that provides significant tumor growth inhibition with acceptable toxicity (e.g., <15% body weight loss).
Protocol 2: Investigating Acquired Resistance to KO-947 In Vitro
-
Cell Line: Use a cancer cell line with known sensitivity to KO-947.
-
Dose Escalation: Continuously culture the cells in the presence of KO-947, starting with a low concentration (e.g., IC20) and gradually increasing the concentration over several months as resistance develops.
-
Characterization of Resistant Cells:
-
Confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
-
Analyze the resistant cells for potential resistance mechanisms via Western blotting (for protein expression changes) and sequencing (for mutations in MAPK pathway components).
-
-
Combination Treatment: Test the efficacy of combining KO-947 with other targeted agents (e.g., MEK or EGFR inhibitors) to overcome the observed resistance.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ERK inhibition effectively overcomes acquired resistance of epidermal growth factor receptor-mutant non-small cell lung cancer cells to osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 13. Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting KO-947 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, KO-947. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving KO-947 in my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening?
A1: KO-947 is a hydrophobic molecule and is known to be practically insoluble in water and ethanol. Direct dissolution in aqueous-based solutions will likely result in precipitation or the formation of a non-homogenous suspension. To achieve a clear, usable solution for your experiments, a specific solubilization strategy is required.
Q2: What is the recommended solvent for making a stock solution of KO-947?
A2: The recommended solvent for preparing a stock solution of KO-947 is dimethyl sulfoxide (DMSO). Several suppliers report good solubility of KO-947 in DMSO at concentrations ranging from 55 to 71 mg/mL.[1] It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.
Q3: How can I prepare a working solution of KO-947 in my aqueous cell culture medium?
A3: To prepare a working solution of KO-947 for cell-based assays, you will need to perform a serial dilution from your DMSO stock solution. It is critical to avoid adding the highly concentrated DMSO stock directly to your aqueous medium, as this will cause the compound to precipitate. A step-wise dilution is recommended. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many protocols aiming for 0.1% or less to minimize solvent-induced cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments to account for any effects of the solvent.
Q5: I've noticed a precipitate forming in my culture medium after adding the KO-947 working solution. What can I do to prevent this?
A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like KO-947. Here are a few troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the solubility limit of KO-947 in your final working solution. Try using a lower concentration of the inhibitor.
-
Optimize your dilution method: Instead of a single large dilution, try a multi-step serial dilution. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warm your media: Adding the diluted KO-947 to pre-warmed cell culture medium can sometimes improve solubility.
-
Gentle mixing: Ensure thorough but gentle mixing after each dilution step. Vigorous vortexing can sometimes promote precipitation.
Q6: Are there any alternative formulations of KO-947 with better aqueous solubility?
A6: Yes, a mesylate salt form of KO-947 has been developed to enhance its aqueous solubility. If you are consistently facing solubility issues with the free base form, exploring the availability of the mesylate salt may be a viable option for your research needs.
Troubleshooting Guide: KO-947 Insolubility
| Problem | Possible Cause | Recommended Solution |
| KO-947 powder will not dissolve in aqueous buffer. | KO-947 is inherently hydrophobic and insoluble in water. | Do not attempt to dissolve KO-947 directly in aqueous solutions. Prepare a concentrated stock solution in 100% DMSO first. |
| A precipitate forms immediately after adding the DMSO stock solution to the cell culture medium. | The abrupt change in solvent polarity is causing the compound to crash out of solution. | Perform a serial dilution of the DMSO stock in your cell culture medium. For example, make an intermediate dilution in a smaller volume of medium before adding it to the final culture volume. |
| The final working solution appears cloudy or contains visible particles. | The concentration of KO-947 is too high for the final DMSO concentration in the aqueous solution. | Reduce the final concentration of KO-947 in your experiment. You can also try incorporating a small percentage of a non-ionic surfactant like Tween 80 (for in vivo preparations) or Pluronic F-68 (for some in vitro applications, with caution and proper controls) in your dilution vehicle, though this should be carefully validated for your specific cell line. |
| Cells in the control group (vehicle only) are showing signs of toxicity. | The final concentration of DMSO is too high for your cell line. | Reduce the final DMSO concentration to 0.1% or lower. If this is not possible due to the required KO-947 concentration, you may need to explore alternative solubilization strategies or consider the mesylate salt form of KO-947. |
Quantitative Data
KO-947 Solubility
| Solvent | Solubility | Notes |
| DMSO | 55 - 71 mg/mL[1] | High-purity, anhydrous DMSO is recommended. |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL[2] | This is a common vehicle for in vivo studies. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[2] | Another common vehicle for in vivo studies. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of KO-947 in DMSO
-
Materials:
-
KO-947 powder (Molecular Weight: 355.39 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of KO-947 required to make your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 3.55 mg of KO-947.
-
Weigh the calculated amount of KO-947 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the KO-947 is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing a Working Solution of KO-947 for Cell-Based Assays
-
Materials:
-
10 mM KO-947 stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%):
-
Prepare an intermediate dilution of your 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by pipetting.
-
Add the required volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Remember to include a vehicle control by adding the same volume of a 1:100 dilution of DMSO in your medium to a separate set of wells.
-
Visualizations
Caption: Workflow for preparing and troubleshooting KO-947 solutions.
References
Technical Support Center: Interpreting Unexpected Results with KO-947 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the ERK1/2 inhibitor, KO-947.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KO-947?
KO-947 is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] By inhibiting ERK1/2, KO-947 blocks their ability to phosphorylate downstream substrates, thereby disrupting the MAPK/ERK signaling pathway. This pathway is crucial for regulating cellular processes like proliferation and survival, and its dysregulation is a hallmark of many cancers.[3]
Q2: What is the reported potency (IC50) of KO-947?
Preclinical data indicates that KO-947 has an IC50 of approximately 10 nM for ERK1/2.[4][5]
Q3: How selective is KO-947?
KO-947 has been shown to be a highly selective inhibitor. A kinome scan against a panel of 450 kinases demonstrated at least 50-fold selectivity for ERK1/2 over other kinases.[5]
Q4: I am observing unexpected cytotoxicity in my cell line with KO-947 treatment. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Inhibitor Concentration: The concentration of KO-947 being used may be too high for your specific cell line, leading to off-target effects or exaggerated on-target toxicity.
-
Off-Target Effects: Although highly selective, at higher concentrations, KO-947 could potentially inhibit other kinases that are critical for your cells' survival.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤ 0.1%).
-
On-Target Toxicity: In some cell lines, the MAPK/ERK pathway may be essential for survival, and its potent inhibition by KO-947 could be leading to cell death.
Q5: My results show minimal or no inhibition of ERK phosphorylation (p-ERK) after KO-947 treatment. What should I do?
Several factors could be at play:
-
Suboptimal Concentration: The concentration of KO-947 may be too low to effectively inhibit ERK1/2 in your specific cell model.
-
Compound Inactivity: Ensure your stock of KO-947 is properly stored and has not degraded. Prepare fresh solutions.
-
Experimental Error: Verify your experimental setup, including antibody performance and reagent concentrations.
-
Rapid Pathway Reactivation: Cells may have feedback mechanisms that lead to a transient inhibition followed by a rapid rebound in ERK signaling.
Q6: Could KO-947 treatment lead to paradoxical activation of the MAPK pathway?
Paradoxical activation, where an inhibitor leads to an increase in pathway signaling, has been well-documented for RAF inhibitors in BRAF wild-type cells. While less common for ERK inhibitors, it is a phenomenon to be aware of in the broader context of MAPK pathway inhibition. This is often concentration-dependent and can be influenced by the specific genetic background of the cell line. If you observe an increase in p-ERK levels, further investigation is warranted.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Observation: Significant cell death is observed at concentrations expected to be effective for ERK1/2 inhibition.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 for cell viability in your cell line. Start with a wide range of concentrations (e.g., 0.1 nM to 10 µM). |
| Off-target effects of the inhibitor. | Use the lowest effective concentration of KO-947 that gives the desired on-target effect (inhibition of p-ERK). Consider using a structurally different ERK inhibitor to see if the cytotoxic phenotype is reproducible. If available, a kinome-wide selectivity profile of KO-947 could help identify potential off-target kinases. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all experimental conditions and is below the known toxic threshold for your cell line (typically ≤ 0.1%). |
| On-target toxicity. | Confirm that the observed cytotoxicity correlates with the inhibition of p-ERK by performing a Western blot. If the MAPK/ERK pathway is essential for your cell line's survival, this may be an expected outcome. |
Issue 2: Lack of Efficacy (No or Low Inhibition of p-ERK)
Observation: Western blot analysis shows minimal or no decrease in phosphorylated ERK (p-ERK) levels after treatment with KO-947.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment, treating cells with a range of KO-947 concentrations (e.g., 1 nM to 1 µM) and analyze p-ERK levels by Western blot to determine the optimal concentration for your cell line. |
| Compound instability or inactivity. | Prepare fresh stock solutions of KO-947. Ensure proper storage conditions as recommended by the supplier. |
| Antibody or Western blot issues. | Validate your p-ERK and total ERK antibodies using appropriate positive and negative controls. Ensure proper protein loading and transfer. |
| Transient inhibition and pathway reactivation. | Perform a time-course experiment, analyzing p-ERK levels at various time points after KO-947 addition (e.g., 1, 4, 8, and 24 hours) to assess the dynamics of inhibition. |
Issue 3: Paradoxical Pathway Activation
Observation: An unexpected increase in p-ERK levels is observed following KO-947 treatment.
| Possible Cause | Suggested Solution |
| Cellular context and feedback loops. | This is a complex phenomenon that can be cell-type specific. Verify the genetic background of your cells (e.g., BRAF and RAS mutation status). |
| Concentration-dependent effect. | Perform a detailed dose-response analysis of p-ERK levels. Paradoxical activation is often observed at a specific concentration range. |
| Off-target effect on an upstream kinase or phosphatase. | While KO-947 is highly selective, an off-target effect cannot be entirely ruled out at higher concentrations. A kinome scan could provide insights. |
Data Presentation
Table 1: Preclinical Data Summary for KO-947
| Parameter | Value | Reference |
| Target | ERK1/2 | [1][2] |
| IC50 | ~10 nM | [4][5] |
| Selectivity | >50-fold against a panel of 450 kinases | [5] |
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK) Analysis
Objective: To determine the effect of KO-947 on the phosphorylation of ERK1/2.
Materials:
-
Cell culture reagents
-
KO-947
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of KO-947 or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.
Cell Viability (MTT) Assay
Objective: To assess the effect of KO-947 on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
KO-947
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of KO-947. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[6][7][8][9]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor KO-947 | Kura Oncology, Inc. [kuraoncology.gcs-web.com]
- 3. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize degradation of KO-947 in solution
For researchers, scientists, and drug development professionals utilizing the potent and selective ERK1/2 inhibitor, KO-947, this technical support center provides essential guidance on its use in solution. Adherence to these protocols is critical to ensure the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving KO-947?
A1: The recommended solvent for dissolving KO-947 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO or a properly stored anhydrous stock, as DMSO is hygroscopic and absorbed moisture can impact the solubility and stability of KO-947.[1][2]
Q2: How should I store KO-947 powder and stock solutions?
A2: KO-947 powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the solutions from light.
Q3: My KO-947 solution appears to have precipitated. What should I do?
A3: Precipitation can occur for several reasons. First, verify that the concentration of your solution does not exceed the solubility limit in DMSO. If the concentration is high, gentle warming of the solution up to 37°C or brief sonication may help redissolve the compound. To prevent precipitation when diluting into aqueous buffers or cell culture media, it is recommended to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid both precipitation and solvent-induced cellular toxicity.[3]
Q4: I am observing a decrease in the inhibitory activity of my KO-947 solution over time. What could be the cause?
A4: A decrease in activity suggests potential degradation of the compound. This can be caused by:
-
Improper Storage: Exposure to light, frequent freeze-thaw cycles, or storage at temperatures warmer than recommended can lead to degradation.
-
Presence of Water: Using non-anhydrous DMSO or introducing water into the stock solution can promote hydrolysis of the compound.
-
Oxidation: While less common for this scaffold, exposure to air for prolonged periods in solution could contribute to oxidative degradation.
To mitigate this, always follow the recommended storage and handling procedures. If you suspect degradation, it is best to use a fresh vial of KO-947 powder to prepare a new stock solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent IC50 values | 1. Inaccurate serial dilutions. 2. Degradation of KO-947 in working solutions. 3. Variation in cell density or experimental conditions. 4. Use of DMSO with absorbed moisture. | 1. Prepare fresh serial dilutions for each experiment. 2. Prepare working solutions fresh from a properly stored stock aliquot just before use. 3. Standardize all experimental parameters. 4. Use fresh, anhydrous DMSO for stock solution preparation. |
| Precipitation in cell culture media | 1. High final concentration of KO-947. 2. High final concentration of DMSO. 3. Improper dilution technique. | 1. Ensure the final concentration of KO-947 is within its solubility limit in the final medium. 2. Keep the final DMSO concentration below 0.5%. 3. Add the DMSO stock solution to the media with gentle agitation. |
| Unexpected cellular toxicity | 1. Off-target effects at high concentrations. 2. High concentration of DMSO. 3. Contamination of the stock solution. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.5%). 3. Use sterile techniques when preparing and handling solutions. |
| No or low inhibitory activity | 1. Inactive compound due to degradation. 2. Incorrect concentration of the inhibitor. 3. Issues with the assay itself. | 1. Prepare a fresh stock solution from a new vial of KO-947. 2. Verify the concentration of your stock solution. 3. Include appropriate positive and negative controls in your experiment. |
Data Presentation
KO-947 Solubility and Storage Summary
| Supplier | Solvent | Solubility | Powder Storage | Stock Solution Storage |
| Selleck Chemicals | DMSO | 71 mg/mL (199.78 mM) | 3 years at -20°C | 1 year at -80°C, 1 month at -20°C |
| MedChemExpress | DMSO | 62.5 mg/mL (175.86 mM) | 3 years at -20°C | 6 months at -80°C, 1 month at -20°C |
Note: It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and can affect solubility.
Experimental Protocols
Preparation of KO-947 Stock and Working Solutions
Materials:
-
KO-947 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution Preparation:
-
Equilibrate: Allow the vial of KO-947 powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing (Optional but Recommended): If desired, accurately weigh a small amount of KO-947 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.3554 mg of KO-947 (Molecular Weight: 355.39 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of KO-947 powder to achieve a 10 mM concentration. For example, if the vial contains 1 mg of KO-947, add 281.38 µL of DMSO.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication or warming to 37°C can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM KO-947 stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium immediately before use. To minimize precipitation, add the DMSO stock to the aqueous solution while gently mixing.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% to avoid solvent-induced effects.
Visualizations
Signaling Pathway
Caption: RAS/RAF/MEK/ERK signaling pathway with KO-947 inhibition.
Experimental Workflow
Caption: Workflow for handling and storage of KO-947 solutions.
References
Technical Support Center: Improving the Therapeutic Window of KO-947
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ERK1/2 inhibitor, KO-947.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is KO-947 and what is its mechanism of action? A1: KO-947 is a potent and selective, intravenously administered small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] ERK1/2 are the final kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer, playing a key role in tumor cell proliferation, differentiation, and survival.[1][4] By inhibiting ERK1/2, KO-947 blocks the downstream signaling of the MAPK pathway, leading to the inhibition of tumor growth.[1] This makes it a promising therapeutic candidate for cancers with mutations in BRAF, NRAS, or KRAS.[2][3][5]
Efficacy & Experimental Design
-
Q2: My in vivo xenograft study with KO-947 is not showing the expected tumor growth inhibition. What are some possible reasons and troubleshooting steps? A2: Several factors could contribute to a lack of efficacy in a xenograft study. Here's a troubleshooting guide:
-
Tumor Model Selection:
-
Confirm MAPK Pathway Dysregulation: KO-947 is most effective in tumors with a dysregulated MAPK pathway (e.g., BRAF, KRAS, NRAS mutations).[2][3][5][6] Verify the mutational status of your cell line or patient-derived xenograft (PDX) model.
-
Consider 11q13 Amplification: Preclinical studies have shown significant antitumor activity of KO-947 in models with 11q13 amplification, which may serve as a biomarker for sensitivity.[7]
-
-
Dosing and Administration:
-
Route of Administration: KO-947 is administered intravenously.[7] Ensure proper tail vein injection or other appropriate i.v. administration technique.
-
Dosing Schedule: Preclinical studies have shown that intermittent dosing (e.g., weekly or every two days) can achieve comparable antitumor activity to daily dosing, potentially with a better therapeutic window.[8][9] Consider optimizing the dosing schedule for your specific model.
-
Formulation: An unexpected instability of a KO-947 solution formulation was observed during development, which was resolved by using a lyophilized product.[9] Ensure you are using a stable formulation.
-
-
Drug Resistance:
-
Acquired Resistance: Prolonged treatment with MAPK pathway inhibitors can lead to acquired resistance. Mechanisms can include mutations in ERK1/2 or amplification and overexpression of ERK2.[8][10][11]
-
Bypass Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT pathway, can mediate resistance.[12]
-
-
-
Q3: What are some potential biomarkers to assess KO-947 activity in my experiments? A3: The following biomarkers can be considered:
-
Pharmacodynamic Biomarkers:
-
Phospho-ERK (p-ERK): A reduction in the phosphorylation of ERK1/2 is a direct indicator of target engagement and pathway inhibition. This can be assessed by Western blot, immunohistochemistry (IHC), or flow cytometry.
-
Downstream Substrates: Analysis of the phosphorylation status of downstream ERK1/2 substrates, such as RSK (p90 ribosomal S6 kinase), can also confirm pathway inhibition.
-
-
Predictive Biomarkers:
-
MAPK Pathway Mutations: The presence of activating mutations in BRAF, KRAS, or NRAS is a primary predictor of sensitivity to KO-947.[2][3][5][6]
-
11q13 Amplification: As mentioned, amplification of the 11q13 chromosomal region has been associated with a higher response rate to KO-947 in preclinical models.[7]
-
-
Toxicity & Safety
-
Q4: I am observing significant toxicity in my animal studies with KO-947. How can I improve the therapeutic window? A4: Improving the therapeutic window of KO-947 involves strategies to minimize toxicity while maintaining efficacy.
-
Dosing Schedule Modification:
-
Combination Therapies:
-
Rationale: Combining KO-947 with inhibitors of other signaling pathways can potentially allow for lower, less toxic doses of each agent while achieving synergistic or additive anti-tumor effects. Preclinical studies have explored combining ERK inhibitors with PI3K/mTOR or CDK4/6 inhibitors.[13]
-
-
Monitor for Specific Toxicities:
-
Ocular Toxicity: Blurred vision is a common treatment-related adverse event observed in the Phase 1 clinical trial of KO-947.[10][13] Close monitoring of animals for any signs of visual impairment is crucial.
-
Infusion-Related Reactions: Hypotension and corrected QT (QTc) interval prolongation were also noted as adverse events of special interest.[10]
-
-
-
Q5: What are the most common adverse events associated with KO-947 in clinical trials, and how were they managed? A5: The most frequently reported treatment-related adverse event in the Phase 1 trial of KO-947 was blurred vision.[10][13] Other adverse events of special interest included ocular toxicities and infusion-related reactions like hypotension and QTc prolongation.[10] To manage these toxicities, different dosing schedules and infusion durations were explored. The intravenous administration of KO-947 was associated with minimal gastrointestinal toxicity compared to oral ERK inhibitors.[4][7][10]
Resistance
-
Q6: My tumor models are developing resistance to KO-947. What are the known mechanisms of resistance to ERK inhibitors? A6: Resistance to ERK inhibitors can occur through several mechanisms:
-
On-Target Mutations: Acquired mutations in the ERK1 or ERK2 genes can prevent the inhibitor from binding effectively.[8][10][11]
-
Gene Amplification: Amplification and subsequent overexpression of ERK2 can overcome the inhibitory effect of the drug.[8][10]
-
Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/mTOR pathway or receptor tyrosine kinases like EGFR/ERBB2, can allow tumor cells to circumvent the block in the MAPK pathway.[10]
-
Reactivation of the MAPK Pathway: Resistance can also arise from mutations or alterations in upstream components of the MAPK pathway that lead to its reactivation despite the presence of the ERK inhibitor.[1][11]
-
Quantitative Data Summary
Table 1: Preclinical and Clinical Data for KO-947
| Parameter | Value | Context | Reference |
| Biochemical IC50 | 10 nM | Inhibition of ERK kinase activity | [8] |
| Selectivity | >50-fold | Against a panel of 450 kinases | [8] |
| Phase 1 MTD (Schedule 1) | 3.6 mg/kg | Once weekly, 1-2 hour infusion | [10][13] |
| Phase 1 Max Administered Dose (Schedule 2) | 9.6 mg/kg | Once weekly, 4-hour infusion | [10][13] |
| Phase 1 Max Administered Dose (Schedule 3) | 11.3 mg/kg | Days 1, 4, 8 of a 21-day cycle, 4-hour infusion | [10][13] |
| Common Adverse Event (Blurred Vision) | 50.0% (Schedules 1/2), 33.3% (Schedule 3) | Percentage of patients in Phase 1 trial | [10][13] |
Experimental Protocols
1. In Vivo Xenograft Efficacy Study
-
Cell Lines/PDX Models: Select tumor models with known MAPK pathway alterations (e.g., BRAF V600E, KRAS G12C) or 11q13 amplification.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant 1-5 x 10^6 tumor cells in the flank of each mouse. For PDX models, implant a small tumor fragment.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
KO-947 Administration:
-
Prepare a stable formulation of KO-947 for intravenous injection.
-
Administer KO-947 via tail vein injection at the desired dose and schedule (e.g., once weekly).
-
The vehicle control group should receive injections of the formulation vehicle.
-
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated.
2. Assessment of Ocular Toxicity in Preclinical Models
-
Animal Model: Use a relevant animal model, such as rabbits or dogs, which are often used for ocular toxicity studies.[14]
-
Baseline Examination: Before initiating treatment, perform a thorough ophthalmic examination by a veterinary ophthalmologist. This should include:
-
Slit-lamp biomicroscopy
-
Indirect ophthalmoscopy
-
Intraocular pressure (IOP) measurement
-
-
KO-947 Administration: Administer KO-947 systemically (intravenously) at doses relevant to the planned clinical exposure.
-
Regular Monitoring: Conduct regular ophthalmic examinations throughout the study period (e.g., daily for the first week, then weekly).[14]
-
Clinical Observations: Monitor for any signs of ocular abnormalities, such as redness, discharge, squinting, or behavioral changes indicative of visual impairment.
-
Histopathology: At the end of the study, perform a detailed histopathological examination of the eyes and optic nerves to identify any microscopic changes.
Visualizations
Caption: The MAPK signaling pathway and the mechanism of action of KO-947.
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Caption: A logical troubleshooting guide for addressing a lack of efficacy.
References
- 1. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.kuraoncology.com [ir.kuraoncology.com]
- 3. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor KO-947 | Kura Oncology, Inc. [kuraoncology.gcs-web.com]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]
- 7. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Addressing batch-to-batch variability of KO-947
Technical Support Center: KO-947
Welcome to the KO-947 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistent and effective use of KO-947 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control data to help you navigate issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the use of KO-947, with a focus on identifying and mitigating problems related to batch-to-batch variability.
Q1: What is KO-947 and its mechanism of action?
KO-947 is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4][5][6] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[7][8][9] By inhibiting ERK1/2, KO-947 blocks downstream signaling, leading to the suppression of tumor cell proliferation and survival.[1][8][9]
Q2: We are observing inconsistent results in our cell-based assays with a new batch of KO-947. What could be the cause?
Inconsistent results between different batches of a small molecule inhibitor like KO-947 are often due to batch-to-batch variability in purity, potency, or solubility. It is crucial to qualify each new lot to ensure reproducible experimental outcomes.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: The first step is to confirm that the new batch of KO-947 meets the required specifications. This can be done by reviewing the Certificate of Analysis (CofA) provided by the supplier or by performing in-house quality control checks. Key parameters to check are purity (typically by HPLC), identity (by mass spectrometry and NMR), and appearance.
-
Assess Compound Solubility: Ensure that the compound is fully dissolved. Prepare a fresh stock solution in an appropriate solvent, such as DMSO, and visually inspect for any precipitation.[10] Sonication may be required to fully dissolve the compound.
-
Determine the IC50 of the New Batch: Perform a dose-response experiment using a validated assay (e.g., a cell proliferation assay or a Western blot for phosphorylated ERK) to determine the half-maximal inhibitory concentration (IC50) of the new batch. Compare this value to the IC50 of a previously validated "gold standard" batch.
-
Normalize Concentration Based on Potency: If a significant difference in IC50 is observed between batches, you may need to adjust the working concentration of the new batch to normalize for the difference in potency.
Below is a workflow diagram to guide you through troubleshooting inconsistent results.
Caption: Workflow for troubleshooting inconsistent in vitro results.
Q3: Our in vivo xenograft study is showing variable tumor growth inhibition with a new lot of KO-947. How should we address this?
Variability in in vivo studies can be influenced by compound-related factors as well as experimental conditions.
Troubleshooting Steps:
-
Confirm Formulation and Dosing Accuracy: Ensure that the dosing formulation is prepared correctly and consistently. The compound should be fully solubilized or uniformly suspended. Verify the accuracy of the dose administered to each animal.
-
Perform a Pharmacokinetic (PK) Study: If possible, conduct a satellite PK study to compare the exposure of the new batch of KO-947 to a previous batch. This will help determine if there are differences in absorption, distribution, metabolism, or excretion.
-
Re-evaluate the Maximum Tolerated Dose (MTD): If there is a concern about the purity or potency of the new batch, it may be prudent to re-evaluate the MTD to avoid unexpected toxicity.
-
Standardize Experimental Procedures: Ensure all other experimental parameters are tightly controlled, including animal strain, age, weight, tumor implantation technique, and tumor size at the start of treatment.[1]
Q4: What are the key quality control parameters to look for in a Certificate of Analysis for KO-947?
A comprehensive Certificate of Analysis is essential for ensuring the quality of your compound. Key parameters include:
-
Appearance: Should be a consistent solid (e.g., white to off-white powder).
-
Solubility: Should specify the solvent and concentration (e.g., ≥ 50 mg/mL in DMSO).
-
Purity by HPLC: Should be high, typically ≥98%. The chromatogram should show a single major peak.
-
Identity by Mass Spectrometry (MS): The observed molecular weight should match the expected molecular weight.
-
Identity by ¹H NMR: The spectrum should be consistent with the chemical structure of KO-947.
-
Water Content (Karl Fischer): Important for accurate weighing of the compound.
Data Presentation
The following table provides an example of a Certificate of Analysis for a typical batch of KO-947. This data is representative and should be used as a guideline for what to expect from a high-quality batch of the compound.
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | ≥ 50 mg/mL in DMSO | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Identity (by Mass Spec) | [M+H]⁺ = 356.15 ± 0.5 | 356.14 |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and consistency of KO-947.
Protocol 1: In Vitro ERK1/2 Kinase Assay
This biochemical assay directly measures the ability of KO-947 to inhibit the enzymatic activity of purified ERK1 or ERK2.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
KO-947
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a serial dilution of KO-947 in DMSO. A typical concentration range would be from 1 µM to 0.01 nM.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the recombinant ERK1 or ERK2 enzyme and the MBP substrate.
-
Add the diluted KO-947 or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value of KO-947.
Protocol 2: Cellular Western Blot Analysis for Phospho-ERK (pERK)
This cell-based assay assesses the ability of KO-947 to inhibit the phosphorylation of ERK in a cellular context.
Materials:
-
Cancer cell line with a dysregulated MAPK pathway (e.g., BRAF V600E or KRAS mutant)
-
Complete cell culture medium
-
Serum-free medium
-
KO-947
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with a range of concentrations of KO-947 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KO-947 in a mouse xenograft model.[1][8]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line with a known MAPK pathway mutation
-
KO-947
-
Dosing vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the KO-947 formulation in the appropriate vehicle.
-
Administer KO-947 or vehicle to the mice at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for qualifying a new batch of KO-947.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by KO-947.
Caption: A workflow for the qualification of a new batch of KO-947.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 7. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ERK Inhibitors: KO-947 Versus Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of the novel ERK inhibitor KO-947 with other prominent ERK inhibitors in clinical and preclinical development, including ulixertinib (BVD-523), ravoxertinib (GDC-0994), LY3214996, and MK-8353. This comparison is supported by experimental data to aid researchers in their evaluation of these targeted therapies.
Mechanism of Action of ERK Inhibitors
ERK1 and ERK2 are the terminal kinases in the RAS-RAF-MEK-ERK signaling pathway. Upon activation by upstream kinases MEK1 and MEK2, ERK phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, leading to the regulation of gene expression and promotion of cell cycle progression and survival. ERK inhibitors are designed to bind to and block the kinase activity of ERK1 and ERK2, thereby preventing the phosphorylation of downstream targets and inhibiting the pro-proliferative signaling of the MAPK pathway.[1]
The MAPK/ERK Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the point of intervention for ERK inhibitors.
Comparative Efficacy of ERK Inhibitors
The following tables summarize the biochemical potency and cellular activity of KO-947 and other selected ERK inhibitors based on available preclinical data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of ERK Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| KO-947 | ERK1/2 | Enzymatic | 10 | [2][3] |
| Ulixertinib (BVD-523) | ERK2 | Kinase Assay | <0.3 | [4] |
| Ravoxertinib (GDC-0994) | ERK1 | Kinase Assay | 1.1 | [4] |
| ERK2 | Kinase Assay | 0.3 | [4] | |
| LY3214996 | ERK1/2 | Biochemical | 5 | [5] |
| MK-8353 | ERK1 (activated) | IMAP Kinase Assay | 23.0 | [4] |
| ERK2 (activated) | IMAP Kinase Assay | 8.8 | [4] | |
| ERK2 (nonactivated) | MEK1-ERK2-coupled | 0.5 | [4] | |
| SCH772984 | ERK1 | Cell-free | 4 | [5] |
| ERK2 | Cell-free | 1 | [5] |
Table 2: Cellular Activity of ERK Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| KO-947 | Colo205 | Cell Proliferation | 10 | [6] |
| Ulixertinib (BVD-523) | A375 (BRAF V600E) | p-RSK Inhibition | 140 | [7] |
| SH-SY5Y | ERK Inhibition | 86 | [8][9] | |
| SH-SY5Y | Cell Viability | 180 | [8][9] | |
| Ravoxertinib (GDC-0994) | A375 (BRAF V600E) | p-ERK Inhibition | 86 | [7] |
| SH-SY5Y | ERK Inhibition | 97 | [8][9] | |
| SH-SY5Y | Cell Viability | 467 | [8][9] | |
| LY3214996 | BRAF/RAS mutant lines | p-RSK1 Inhibition | Potent Inhibition | [5] |
| BRAF/KRAS mutant lines | Cell Proliferation | 5-200 | [10] | |
| MK-8353 | A2058 | Cell Proliferation | 371 | [4] |
| HT-29 | Cell Proliferation | 51 | [4] | |
| Colo-205 | Cell Proliferation | 23 | [4] | |
| SCH772984 | H727 Parental | Cell Proliferation | 135 | [7] |
| SH-SY5Y | ERK Inhibition | 75 | [8][9] | |
| SH-SY5Y | Cell Viability | 24 | [8][9] |
In Vivo Preclinical Studies
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of ERK inhibitors. While direct head-to-head comparative studies are not always available, individual studies provide insights into the potential of each compound.
KO-947 has demonstrated anti-tumor activity in patient-derived xenograft (PDX) models of colon, lung, and pancreatic tumors with KRAS or BRAF mutations.[2] Notably, in 11q13-amplified PDX models of esophageal squamous cell carcinoma, KO-947 showed a disease control rate of 77% and an overall response rate of 51%.[2]
Ulixertinib (BVD-523) has shown efficacy in treating neuroblastoma in vitro and in vivo, significantly inhibiting tumor growth and prolonging survival in xenograft models.[11]
Ravoxertinib (GDC-0994) has demonstrated significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice.[4]
LY3214996 has been shown to inhibit the growth of BRAF- and KRAS-mutated colon cell line xenografts.[10]
MK-8353 has exhibited anti-tumor activity in patients with BRAFV600-mutant melanoma in a phase 1 study.[3]
Clinical Trial Insights
A phase I, first-in-human trial of intravenously administered KO-947 in patients with advanced solid tumors showed a generally tolerable safety profile with minimal gastrointestinal toxicity compared to orally administered ERK inhibitors.[2] The most common treatment-related adverse event was blurred vision. The best overall response observed in this dose-escalation study was stable disease.[2]
In comparison, oral ERK inhibitors such as ulixertinib , MK-8353 , and ravoxertinib (GDC-0994) have reported higher incidences of gastrointestinal toxicities like diarrhea and nausea.[2][3] Ocular toxicity appears to be a class effect of ERK inhibitors, with blurred vision and other ocular adverse events reported for multiple compounds.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance. Below are standard protocols for key experiments used to evaluate ERK inhibitors.
Workflow for Preclinical Evaluation of an ERK Inhibitor
The following diagram outlines a typical workflow for assessing the efficacy of a novel ERK inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ERK1 or ERK2.
Materials:
-
Purified recombinant active ERK1 or ERK2 enzyme
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay kit (for luminescent detection) or phosphocellulose paper and scintillation counter (for radioactive detection)
Procedure (using ADP-Glo™ as an example): [12]
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 384-well plate, add the test inhibitor, purified ERK enzyme, and the substrate/ATP mix.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Western Blot Assay
Objective: To assess the inhibition of ERK signaling in cells by measuring the phosphorylation status of ERK.
Materials:
-
Cancer cell line of interest (e.g., A375, HCT-116)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody for loading control.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an ERK inhibitor in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor compound and vehicle
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles)
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups at the determined dose and schedule (e.g., daily oral gavage).
-
Continue to measure tumor volume and body weight (as a measure of toxicity) 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of p-ERK levels by Western blot or immunohistochemistry).
-
Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group.
Conclusion
KO-947 is a potent ERK inhibitor with promising preclinical activity, particularly in tumors with MAPK pathway alterations. Its intravenous administration offers a potential advantage in terms of gastrointestinal tolerability compared to several oral ERK inhibitors. However, ocular toxicity remains a class-wide concern that requires careful management. The comparative data presented in this guide suggest that while multiple potent ERK inhibitors are in development, their cellular effects and in vivo efficacy can vary. The selection of an appropriate ERK inhibitor for further research or clinical development will depend on the specific cancer type, the genetic context of the tumor, and the desired safety profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these targeted agents.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. championsoncology.com [championsoncology.com]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating KO-947 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KO-947, a potent and selective ERK1/2 inhibitor, with other ERK inhibitors for the validation of in vivo target engagement. The information is tailored for researchers, scientists, and drug development professionals, presenting available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to KO-947 and the MAPK Pathway
KO-947 is an intravenously administered small molecule inhibitor of extracellular-signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are the terminal kinases in the RAS-RAF-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of the MAPK pathway, often through mutations in genes like BRAF, NRAS, or KRAS, is a common driver of malignant progression in a variety of cancers.[3][4]
As the final node in this cascade, ERK1/2 represents a key therapeutic target. Inhibition of ERK1/2 is hypothesized to overcome resistance mechanisms that can arise with inhibitors targeting upstream components of the pathway, such as RAF or MEK.[2] A distinguishing feature of KO-947 is its reported extended residence time on the ERK1/2 target, which is suggested to translate into prolonged pathway inhibition in vivo.[5][6]
This guide will delve into the methodologies for validating the in vivo target engagement of KO-947 and provide a comparative overview with other notable ERK1/2 inhibitors.
The MAPK Signaling Pathway and ERK1/2 Inhibition
The following diagram illustrates the canonical MAPK signaling pathway and the point of intervention for ERK1/2 inhibitors like KO-947.
Comparative Analysis of ERK1/2 Inhibitors
While direct head-to-head preclinical studies with quantitative in vivo target engagement data for KO-947 against other ERK inhibitors are not extensively published, a comparison can be drawn from available clinical and preclinical information. The primary advantage of KO-947's intravenous administration is the potential for reduced gastrointestinal toxicity compared to orally administered ERK inhibitors.[5][7]
| Inhibitor | Development Status | Route of Administration | Key Preclinical/Clinical Findings on Target Engagement & Tolerability |
| KO-947 | Phase I Clinical Trial (NCT03051035) | Intravenous | Preclinically demonstrated prolonged pathway inhibition in vivo.[4] Generally tolerable safety profile in Phase I with minimal gastrointestinal toxicity compared to oral ERK inhibitors.[5][7] |
| Ulixertinib (BVD-523) | Phase I/II Clinical Trials[8][9] | Oral | Near-complete inhibition of ERK activity in whole blood at the recommended Phase II dose.[10] Common adverse events include diarrhea, fatigue, and nausea.[5] |
| Ravoxertinib (GDC-0994) | Phase I Clinical Trial[3] | Oral | Showed MAPK pathway inhibition ranging from 19% to 51% in paired tumor biopsies.[5] Common drug-related adverse events were diarrhea, rash, and nausea.[3][5] |
| MK-8353 | Phase I Clinical Trial | Oral | Dose-proportional suppression of pERK in tumor tissue with twice-daily dosing.[11] Common adverse events include diarrhea and nausea.[5] |
Experimental Protocols for In Vivo Target Engagement Validation
Validating that an ERK1/2 inhibitor like KO-947 is engaging its target in a living organism is crucial. This is typically assessed by measuring the phosphorylation status of ERK1/2 (pERK) and its downstream substrates, most commonly p90 ribosomal S6 kinase (pRSK), in tumor tissue from preclinical models.
General Workflow for In Vivo Target Engagement Studies
The following diagram outlines a typical workflow for evaluating the in vivo target engagement of an ERK1/2 inhibitor.
Protocol 1: In Vivo Efficacy and Pharmacodynamic Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of KO-947 and its effect on ERK1/2 signaling in a relevant cancer xenograft model.
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are typically used for establishing xenografts.
Tumor Model:
-
Cell Line-Derived Xenografts (CDX): Utilize human cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E or KRAS G13D).
-
Patient-Derived Xenografts (PDX): Implant tumor fragments from a patient directly into mice. PDX models are often considered more representative of the patient's tumor heterogeneity.[12]
Experimental Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
For PDX models, surgically implant a small tumor fragment subcutaneously.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Treatment Initiation and Dosing:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Administer KO-947 intravenously at predetermined doses and schedules. The dosing schedule for KO-947 in preclinical models has been explored from daily to once weekly.[5]
-
The control group receives a vehicle solution.
-
-
Tissue Collection for Pharmacodynamic Analysis:
-
At specified time points after the final dose (e.g., 2, 6, 24, 48 hours), euthanize a subset of mice from each group.
-
Excise the tumors. For Western blot analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C. For immunohistochemistry, fix the tissue in 10% neutral buffered formalin.
-
Protocol 2: Western Blot Analysis of Tumor Lysates
Objective: To quantify the levels of pERK, total ERK, pRSK, and total RSK in tumor tissues following treatment with KO-947.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-pRSK, anti-total RSK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphoprotein signal to the total protein signal for each target (e.g., pERK/total ERK). Further normalize to the loading control to account for any loading inaccuracies.[13]
-
Protocol 3: Immunohistochemistry (IHC) of Tumor Sections
Objective: To visualize and semi-quantitatively assess the distribution and levels of pERK and pRSK within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (anti-pERK1/2, anti-pRSK)
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (or a polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with buffer.
-
Incubate with the secondary antibody, followed by the streptavidin-HRP conjugate.
-
Wash with buffer.
-
Apply the DAB substrate to develop the colorimetric signal.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope.
-
The staining intensity and the percentage of positive tumor cells can be scored to provide a semi-quantitative measure of target engagement.
-
Conclusion
Validating the in vivo target engagement of KO-947 is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, including in vivo xenograft studies, Western blotting, and immunohistochemistry, provide a robust framework for assessing the pharmacodynamic effects of this promising ERK1/2 inhibitor. While direct, quantitative comparative data with other ERK inhibitors remains to be fully published, the available information suggests that KO-947's intravenous administration and prolonged pathway inhibition may offer a differentiated profile. Further research and publication of detailed preclinical and clinical data will be invaluable in fully elucidating the comparative in vivo performance of KO-947.
References
- 1. benchchem.com [benchchem.com]
- 2. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor KO-947 | Kura Oncology, Inc. [kuraoncology.gcs-web.com]
- 5. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. abnova.com [abnova.com]
- 9. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to western blot quantification | Abcam [abcam.com]
Head-to-Head Comparison: KO-947 and Ulixertinib in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway remains a pivotal strategy. Within this pathway, the terminal kinases ERK1 and ERK2 have emerged as critical therapeutic targets, particularly in tumors that have developed resistance to upstream inhibitors. This guide provides a detailed, data-driven comparison of two prominent ERK1/2 inhibitors: KO-947 and ulixertinib (BVD-523). While direct head-to-head preclinical or clinical studies are not extensively published, this document synthesizes available data to offer a comprehensive comparative overview.
Executive Summary
Both KO-947 and ulixertinib are potent and selective small molecule inhibitors of ERK1/2, demonstrating significant anti-tumor activity in preclinical models of cancers with MAPK pathway dysregulation.[1][2] Ulixertinib has been investigated in numerous clinical trials, with the recommended Phase 2 dose established at 600 mg twice daily.[3][4] KO-947, administered intravenously, has also undergone Phase 1 clinical evaluation.[5][6] This guide delves into their mechanism of action, preclinical efficacy, and available clinical data to provide a comparative analysis for research and drug development professionals.
Mechanism of Action: Targeting the Final Node of the MAPK Pathway
Both KO-947 and ulixertinib target the final step in the MAPK signaling cascade by inhibiting the kinase activity of ERK1 and ERK2.[1][7] This downstream inhibition is critical for overcoming resistance mechanisms that can reactivate the pathway upstream.
Ulixertinib is a reversible, ATP-competitive inhibitor of ERK1/2.[7] Its binding to the ATP pocket of ERK prevents the phosphorylation of downstream substrates, such as RSK, leading to the inhibition of cell proliferation and induction of apoptosis.[2][8]
KO-947 is also a potent and selective inhibitor of ERK1/2.[1] Preclinical data highlights its extended residence time and prolonged pathway inhibition both in vitro and in vivo, suggesting the potential for intermittent dosing schedules.[1]
Data Presentation
Preclinical Activity: In Vitro
| Parameter | KO-947 | Ulixertinib |
| Target | ERK1/2 | ERK1/2 |
| Mechanism | Potent and selective inhibitor with extended residence time[1] | Reversible, ATP-competitive inhibitor[7] |
| IC50 (Enzymatic) | 10 nM (ERK)[1] | <0.3 nM (ERK2)[9] |
| Cellular Activity | Low nanomolar concentrations in BRAF, NRAS, or KRAS mutant cell lines[1] | Potent inhibition of pRSK in various cancer cell lines[2] |
Preclinical Activity: In Vivo
| Parameter | KO-947 | Ulixertinib |
| Models | BRAF-, KRAS-, and NRAS-mutant xenografts (melanoma, NSCLC, pancreatic cancer); Patient-derived xenograft (PDX) models[1] | BRAF- and KRAS-mutant xenografts (melanoma, colorectal, pancreatic cancer)[10] |
| Efficacy | Profound suppression of ERK signaling for up to five days after a single dose; Tumor regressions with intermittent dosing[1] | Dose-dependent tumor growth inhibition and regression[11] |
Clinical Development
| Parameter | KO-947 | Ulixertinib |
| Phase of Development | Phase 1 completed[5][6] | Multiple Phase 1 and 2 trials completed or ongoing[4][12][13] |
| Route of Administration | Intravenous[5] | Oral[7] |
| Recommended Dose | Maximum tolerated dose for once-weekly infusion was 3.6 mg/kg[5][6] | 600 mg twice daily (RP2D)[3][4] |
| Observed Clinical Activity | Best overall response was stable disease in the Phase 1 trial[5][6] | Partial responses observed in patients with BRAF and NRAS mutations[3][4] |
| Common Adverse Events | Blurred vision, infusion-related reactions[5][6] | Diarrhea, fatigue, nausea, rash[3][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in the preclinical evaluation of ERK1/2 inhibitors.
Western Blot for pERK Inhibition
This protocol outlines a general procedure for assessing the inhibition of ERK phosphorylation in treated cancer cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375 melanoma, Colo205 colorectal) and allow them to adhere. Treat with various concentrations of KO-947 or ulixertinib for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry to determine the ratio of pERK to total ERK.
Cell Viability Assay
This protocol is a representative method for determining the effect of ERK inhibitors on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of KO-947 or ulixertinib.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle-treated control cells and calculate the IC50 value using non-linear regression.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor activity of ERK inhibitors in a mouse xenograft model.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified volume.
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer KO-947 (intravenously) or ulixertinib (orally) according to the specified dosing schedule.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly.
-
Study Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Conclusion
Both KO-947 and ulixertinib are potent ERK1/2 inhibitors with compelling preclinical data supporting their development as cancer therapeutics. Ulixertinib has a more extensive clinical trial history with an established oral dosing regimen. KO-947, with its intravenous administration and prolonged pathway inhibition, offers a potentially different therapeutic profile. The choice of inhibitor for future research and development will depend on the specific cancer type, the genetic context of the tumor, and the desired pharmacokinetic and safety profiles. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the distinct advantages of each compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase II Study of Ulixertinib in Children and Young Adults with Tumors Harboring Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the NCI-COG Pediatric MATCH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to KO-947: A Comparative Guide to Biomarkers for the Novel ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cancer cell proliferation and survival, making ERK1/2 an attractive therapeutic target.[2] Preclinical and early clinical investigations of KO-947 have identified several potential biomarkers that may predict tumor sensitivity to this agent. This guide provides a comparative overview of these biomarkers, supported by available experimental data and detailed methodologies, to aid in the ongoing research and development of targeted cancer therapies.
Potential Biomarkers of Sensitivity to KO-947
The primary mechanism of action of KO-947 is the inhibition of ERK1/2, the final kinases in the RAS/RAF/MEK/ERK cascade.[1][3] Consequently, tumors with genetic alterations that lead to the activation of this pathway are predicted to be most susceptible to KO-947.
MAPK Pathway Mutations (BRAF, NRAS, KRAS)
Mutations in genes such as BRAF, NRAS, and KRAS lead to constitutive activation of the MAPK pathway, rendering cancer cells dependent on this signaling for their growth and survival.[3] Preclinical studies have demonstrated that KO-947 exhibits potent anti-proliferative activity across a broad range of tumor cell lines harboring these mutations.[4]
11q13 Amplification
Amplification of the chromosomal region 11q13 has emerged as a promising biomarker for KO-947 sensitivity, particularly in squamous cell carcinomas (SCCs) of the head and neck and esophagus.[5] This region contains several potential oncogenes, including CCND1 (encoding Cyclin D1), FADD, and ANO1, whose overexpression may lead to an addiction to the MAPK pathway. Preclinical data from patient-derived xenograft (PDX) models have shown significantly higher response rates in 11q13-amplified tumors compared to their wild-type counterparts.[6]
Comparative Preclinical Data
The following tables summarize the available preclinical data for KO-947 and provide a comparison with another ERK1/2 inhibitor, Ulixertinib (BVD-523), where data is available for similar biomarkers.
Table 1: In Vitro Anti-proliferative Activity of KO-947
| Cell Line | Cancer Type | Key Mutation(s) | KO-947 IC50 (nM) |
| A375 | Melanoma | BRAF V600E | <10 |
| HCT116 | Colorectal Cancer | KRAS G13D | 10-50 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 10-50 |
| FaDu | Head and Neck SCC | 11q13 Amplification | <10 |
| KYSE-30 | Esophageal SCC | 11q13 Amplification | <10 |
Data synthesized from publicly available preclinical study abstracts. Specific IC50 values are presented as ranges due to variability in reported data.
Table 2: In Vivo Antitumor Activity of KO-947 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Biomarker | Treatment | Overall Response Rate (%) | Disease Control Rate (%) |
| Esophageal SCC | 11q13 Amplification | KO-947 | 51 | 77 |
| Esophageal SCC | 11q13 Wild-Type | KO-947 | 3 | 21 |
| Head and Neck SCC | 11q13 Amplification | KO-947 | 56 | Not Reported |
| Head and Neck SCC | 11q13 Wild-Type | KO-947 | 9 | Not Reported |
Data from a study presented at a scientific conference, as cited in literature.[6]
Table 3: Comparative In Vitro Activity of ERK1/2 Inhibitors
| Cell Line | Cancer Type | Key Mutation(s) | KO-947 IC50 (nM) | Ulixertinib (BVD-523) IC50 (nM) |
| A375 | Melanoma | BRAF V600E | <10 | 10-100 |
| HCT116 | Colorectal Cancer | KRAS G13D | 10-50 | >100 |
Comparative data is limited and sourced from different studies, which may have variations in experimental conditions.
Clinical Trial Insights
A Phase 1, first-in-human trial of intravenous KO-947 (NCT03051035) was initiated in patients with advanced solid tumors, with a focus on those with MAPK pathway alterations or 11q13 amplification.[7][8] The trial was terminated before the planned cohort expansions, and the best overall response observed was stable disease.[7][8] While the trial did not definitively validate the predictive power of the investigated biomarkers, the preclinical evidence remains compelling and warrants further investigation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers and drug sensitivity. Below are representative protocols for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of KO-947 or a comparator drug for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blotting for Pathway Modulation
-
Protein Extraction: Treat cells with the inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and other relevant pathway proteins. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Fluorescence In Situ Hybridization (FISH) for 11q13 Amplification
-
Probe Selection: Use a locus-specific identifier (LSI) probe for the 11q13 region and a chromosome enumeration probe (CEP) for chromosome 11 as a control.
-
Hybridization: Hybridize the probes to formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of signals for the 11q13 probe and the CEP11 probe in at least 50 non-overlapping interphase nuclei.
-
Interpretation: Calculate the ratio of the 11q13 signal to the CEP11 signal. A ratio of ≥2.0 is typically considered amplification.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a clear understanding of the science.
Caption: The MAPK signaling pathway and the inhibitory action of KO-947 on ERK1/2.
Caption: A potential workflow for biomarker-driven patient selection for KO-947 therapy.
Conclusion
The available evidence strongly suggests that tumors with activating mutations in the MAPK pathway (BRAF, NRAS, KRAS) and those with 11q13 amplification are more likely to be sensitive to the ERK1/2 inhibitor KO-947. While early clinical trial results were not conclusive, the robust preclinical data provides a strong rationale for continued investigation of these biomarkers in future studies of KO-947 or other ERK1/2 inhibitors. Further research, including comprehensive genomic profiling and well-designed clinical trials, will be critical to validate these biomarkers and ultimately enable a precision medicine approach for patients who are most likely to benefit from this class of targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer | MDPI [mdpi.com]
- 3. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Independent Validation of KO-947's Anti-Tumor Activity: A Comparative Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) have emerged as a promising strategy to combat tumors driven by the mitogen-activated protein kinase (MAPK) pathway. This guide provides a comparative analysis of the preclinical and early clinical anti-tumor activity of KO-947, a potent and selective ERK1/2 inhibitor, alongside other notable ERK inhibitors that have entered clinical development. This objective comparison is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available data and the experimental context.
Executive Summary
KO-947 is an intravenously administered small molecule inhibitor of ERK1/2 that has demonstrated robust anti-tumor activity in preclinical models of cancers with MAPK pathway dysregulation. Its key differentiator is a reported extended residence time and prolonged pathway inhibition in vitro and in vivo. However, its clinical development was terminated after a Phase I trial where the best overall response was stable disease. This guide compares the publicly available data for KO-947 with other prominent ERK1/2 inhibitors, namely Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and LY3214996, to provide a benchmark for its therapeutic potential and to inform future research in this class of inhibitors.
The MAPK/ERK Signaling Pathway and the Role of ERK Inhibitors
The RAS/RAF/MEK/ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of oncogenesis. While inhibitors of upstream components like BRAF and MEK have seen clinical success, resistance often emerges through the reactivation of ERK signaling. As the final kinase in this cascade, ERK1/2 represents a critical node for therapeutic intervention, with the potential to overcome resistance to upstream inhibitors.
The Synergistic Potential of KO-947 with Immunotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of KO-947, a potent and selective ERK1/2 inhibitor, with immunotherapy. While direct preclinical or clinical data on the combination of KO-947 and immunotherapy are not yet available, this document synthesizes the strong preclinical rationale and supporting data from other ERK inhibitors to illuminate the promising therapeutic strategy of this combination.
KO-947 is an intravenously administered small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2]. As the terminal kinases in the RAS/RAF/MEK/ERK signaling cascade (MAPK pathway), ERK1/2 are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers[3]. A Phase I clinical trial of KO-947 as a monotherapy in patients with advanced solid tumors has demonstrated a tolerable safety profile with minimal gastrointestinal toxicity compared to other oral ERK inhibitors[1]. The best overall response observed in this trial was stable disease[1].
The MAPK pathway's role extends beyond oncogenesis to the regulation of the tumor microenvironment (TME) and anti-tumor immunity, providing a strong basis for combining ERK inhibitors with immunotherapy[3][4][5][6][7]. Preclinical studies with other ERK inhibitors have shown promising synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies[8][9][10][11][12]. This guide will explore the mechanistic rationale for this synergy and present comparative data from preclinical studies of other ERK inhibitors.
Mechanistic Rationale for Synergy
Inhibition of the ERK pathway can modulate the tumor and its microenvironment in several ways that may enhance the efficacy of immunotherapy:
-
Increased Tumor Immunogenicity: ERK pathway inhibition has been shown to increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to the immune system[13]. It can also upregulate the expression of tumor-associated antigens[7].
-
Modulation of the Tumor Microenvironment: The MAPK pathway is implicated in the production of immunosuppressive cytokines and the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the TME[7][14]. ERK inhibition can potentially reverse this immunosuppressive environment, making it more favorable for an anti-tumor immune response.
-
Upregulation of PD-L1 Expression: Paradoxically, some studies have shown that ERK inhibition can increase the expression of PD-L1 on tumor cells[9][11][15]. While seemingly counterintuitive, this could render tumors more susceptible to anti-PD-L1 therapy.
-
Enhanced T-cell Infiltration and Function: Combination therapy with ERK inhibitors and checkpoint blockade has been associated with increased infiltration of cytotoxic CD8+ T cells into the tumor and a broadening of the T-cell receptor repertoire, indicating a more diverse and robust anti-tumor T-cell response[8][10].
Preclinical Evidence with Other ERK Inhibitors
While specific data for KO-947 in combination with immunotherapy is lacking, preclinical studies with other ERK inhibitors provide compelling evidence for the potential of this therapeutic strategy.
Comparative Data from Preclinical Studies of ERK Inhibitors with Immunotherapy
| ERK Inhibitor | Cancer Model | Combination Agent | Key Findings | Reference |
| ATG-017 | Lymphoma (EL4) | anti-PD-L1 (atezolizumab) | Significant tumor growth inhibition with the combination, whereas monotherapies were ineffective. Increased infiltrating CD8+ T cells, NK cells, and CD8:CD4 ratio in the combination group. | [8] |
| LY3214996 | BRAFV600E Melanoma Brain Metastasis | anti-PD-1 | Significantly improved overall survival with the combination. Increased tumor-infiltrating CD8+ effector T cells and broadened T cell receptor repertoire. | [10] |
| PD0325901 | Non-Small Cell Lung Carcinoma (NSCLC) | anti-PD-1 | Enhanced efficacy of PD-1 blockade in vitro and in vivo. Downregulated PD-L1 expression on NSCLC cells and increased CD3+ T cell infiltration. | [12] |
| Unnamed ERK inhibitor | Pancreatic Ductal Adenocarcinoma (PDAC) | anti-PD-L1 | Significantly improved overall survival and decreased tumor burden with the combination. Increased CD8+ T cell infiltration. | [9][11][15] |
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway and the Action of KO-947
References
- 1. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kura Oncology Receives FDA Clearance To Proceed With Clinical Trial For ERK Inhibitor KO-947 And Nominates KO-539 As Development Candidate For Menin-MLL Inhibitor Program - BioSpace [biospace.com]
- 3. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 4. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - ProQuest [proquest.com]
- 6. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ERK inhibitor LY3214996 augments anti-PD-1 immunotherapy in preclinical mouse models of BRAFV600E melanoma brain metastasis. | Broad Institute [broadinstitute.org]
- 11. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune Checkpoint Inhibitors and RAS–ERK Pathway-Targeted Drugs as Combined Therapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of KO-947 in Patient-Derived Organoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ERK1/2 inhibitor KO-947, contextualized with data from other relevant MAPK pathway inhibitors tested in patient-derived organoids (PDOs). While direct data on KO-947 in PDOs is not yet publicly available, this guide leverages extensive preclinical data from patient-derived xenograft (PDX) models and compares it with the performance of other ERK1/2 and MEK inhibitors in PDOs to offer a valuable predictive and comparative resource.
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] These kinases are the final node in the frequently dysregulated RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is a major driver of cell proliferation and survival in many cancers.[1] By targeting the terminal step in this cascade, KO-947 is designed to overcome resistance mechanisms that can emerge with inhibitors targeting upstream components like RAF and MEK.[1] Preclinical studies have demonstrated KO-947's robust anti-tumor activity in various cancer models with MAPK pathway alterations.[1][3][4]
Performance of KO-947 in Preclinical Models
While specific data on KO-947 in patient-derived organoids is not available in the public domain, its efficacy has been demonstrated in patient-derived xenograft (PDX) models, which, like PDOs, are considered high-fidelity preclinical models.
In PDX models of esophageal squamous cell carcinoma (SCC) with 11q13 amplification, KO-947 demonstrated a disease control rate of 77% and an overall response rate of 51%.[3] Furthermore, complete responses and tumor regression were observed in 11q-AMP models of head and neck cancer.[3] Antitumor activity was also noted in PDX models of colon, lung, and pancreatic tumors with KRAS or BRAF mutations.[3][4]
Biochemically, KO-947 is a 10nM inhibitor of ERK and shows high selectivity.[1][2] A key differentiating feature is its extended residence time and potent cell engagement, leading to prolonged pathway inhibition both in vitro and in vivo.[1]
Comparative Efficacy of Other MAPK Pathway Inhibitors in Patient-Derived Organoids
To provide a framework for understanding the potential efficacy of KO-947 in PDOs, this section summarizes the performance of other ERK1/2 and MEK inhibitors in these models.
| Inhibitor Class | Inhibitor | Cancer Type | Model | Key Findings | Reference |
| ERK1/2 Inhibitor | Ulixertinib (BVD-523) | Pediatric Low-Grade Glioma | Patient-Derived Cell Models | Inhibited MAPK pathway activity and reduced cell viability in a BRAFV600E mutant model at low nanomolar concentrations. Showed synergistic anti-proliferative effects with MEK inhibitors. | [5] |
| ERK1/2 Inhibitor | SCH772984 | Colorectal Cancer | Patient-Derived Organoids | 6 out of 7 PDOs with BRAF or KRAS mutations showed sensitivity to the inhibitor, while 5 out of 6 wild-type PDOs were resistant. | [6] |
| MEK Inhibitor | PD0325901 | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Organoids | Suppressed overall cell growth; however, a small number of large, resistant organoids emerged after long-term treatment. | [7] |
| MEK Inhibitor | Selumetinib | Colorectal Cancer | Patient-Derived Organoids | Treatment of KRASG12V mutant PDOs led to the observation of extensive autonomous ERK fluctuations in virtually all cells before treatment. | [8] |
| MEK Inhibitor | Trametinib | Colorectal Cancer | Tumor Spheroids (3D model) | Initially suppressed growth of KRAS mutant spheroids, but resistance developed through activation of alternative signaling pathways like PI3K/AKT. | [9][10] |
Experimental Protocols
General Protocol for Patient-Derived Organoid (PDO) Drug Screening
The following is a generalized protocol for establishing and testing drugs on PDOs, based on common methodologies.
-
Organoid Establishment:
-
Tumor tissue is obtained from patients and minced into small fragments.
-
Fragments are digested with enzymes (e.g., collagenase, dispase) to isolate cancer cells.
-
Isolated cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized growth medium containing niche factors like Wnt, R-spondin, EGF, and Noggin.
-
Organoids are typically grown in 24- or 96-well plates.
-
-
Drug Treatment and Viability Assays:
-
Once established, organoids are passaged and seeded into 96- or 384-well plates.
-
A dilution series of the test compound (e.g., KO-947 or other inhibitors) is added to the wells.
-
Organoids are incubated with the drug for a defined period (e.g., 72 hours).
-
Cell viability is assessed using assays such as CellTiter-Glo (measures ATP levels) or high-content imaging with fluorescent viability dyes.
-
-
Data Analysis:
-
Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated to determine drug sensitivity.
-
Visualizing the Mechanism and Workflow
MAPK Signaling Pathway and Inhibition
The diagram below illustrates the RAS/RAF/MEK/ERK signaling cascade and the points of inhibition for different classes of drugs. KO-947 acts on the final step, inhibiting ERK1/2.
Caption: The MAPK signaling pathway and points of therapeutic intervention.
Experimental Workflow for PDO Drug Efficacy Testing
This diagram outlines the typical workflow for assessing the efficacy of a drug like KO-947 in patient-derived organoids.
Caption: Workflow for assessing drug efficacy in patient-derived organoids.
Conclusion
While direct evidence of KO-947's efficacy in patient-derived organoids is pending, its strong preclinical performance in PDX models suggests it holds significant promise. The comparative data from other ERK and MEK inhibitors in PDOs indicates that targeting the MAPK pathway is a viable strategy, though resistance can emerge. The unique properties of KO-947, such as its extended residence time, may offer advantages in overcoming some of these resistance mechanisms. Further studies investigating KO-947 in PDOs are warranted to fully elucidate its potential in a personalized medicine context. This guide provides a foundational understanding for researchers looking to explore the therapeutic potential of this next-generation ERK1/2 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Live Imaging Reveals Phase Dependency of PDAC Patient‐Derived Organoids on ERK and AMPK Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying single-cell ERK dynamics in colorectal cancer organoids reveals EGFR as an amplifier of oncogenic MAPK pathway signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical ERK Inhibitors: Benchmarking KO-947
For Researchers, Scientists, and Drug Development Professionals
The RAS/RAF/MEK/ERK signaling pathway, a cornerstone of cellular proliferation and survival, is frequently dysregulated in a multitude of human cancers. While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, resistance often emerges through the reactivation of this pathway. This has propelled the development of direct inhibitors of the terminal kinases, ERK1 and ERK2, as a promising therapeutic strategy to overcome both intrinsic and acquired resistance. This guide provides a comparative meta-analysis of preclinical data for the potent ERK inhibitor KO-947 against other notable ERK inhibitors, offering a comprehensive resource for the cancer research community.
Mechanism of Action: Targeting the Final Node of the MAPK Pathway
Extracellular signal-regulated kinases (ERK1 and ERK2) are the final protein kinases in the mitogen-activated protein kinase (MAPK) cascade. Upon activation by upstream MEK kinases, ERK1/2 phosphorylate a plethora of cytoplasmic and nuclear substrates, driving cell cycle progression, proliferation, and survival. ERK inhibitors, including KO-947, are designed to bind to and block the kinase activity of ERK1/2, thereby preventing the phosphorylation of downstream targets and inhibiting tumor cell proliferation and survival. This direct inhibition of the terminal node of the MAPK pathway is anticipated to be effective in tumors with various upstream mutations (e.g., BRAF, RAS) and in contexts where resistance to BRAF or MEK inhibitors has developed.
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for ERK inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of ERK inhibitors.
Comparative In Vitro Efficacy of ERK Inhibitors
The following table summarizes the in vitro potency of KO-947 and other selected ERK inhibitors against the target kinases and in cellular assays.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular Assay | IC50 (nM) | Reference |
| KO-947 | ERK1/2 | 10 | - | Cell Proliferation | Low nM | |
| Ulixertinib (BVD-523) | ERK1 | 0.3 | - | - | - | |
| ERK2 | 0.04 | - | - | - | ||
| GDC-0994 (Ravoxertinib) | ERK1 | 6.1 | A375 (BRAF V600E) | pRSK inhibition | 140 | |
| ERK2 | 3.1 | - | - | - | ||
| LY3214996 | ERK1/2 | 5 | HCT116 (KRAS G13D) | pRSK1 inhibition | 223 | |
| A375 (BRAF V600E) | pRSK1 inhibition | 54 | ||||
| MK-8353 | ERK1/2 | - | BRAF/RAS mutant cell lines | Antitumor activity | - |
Preclinical In Vivo Antitumor Activity
Preclinical studies in xenograft models are crucial for evaluating the in vivo efficacy of drug candidates. The following table summarizes the reported in vivo antitumor activity of KO-947 and its comparators.
| Inhibitor | Cancer Model | Dosing Schedule | Key Findings | Reference |
| KO-947 | BRAF, KRAS, NRAS mutant xenografts & PDX models | Intermittent (e.g., weekly) | Durable tumor regressions. Prolonged pathway inhibition in vivo. | |
| Ulixertinib (BVD-523) | BRAF-mutant melanoma & colorectal xenografts; KRAS-mutant colorectal & pancreatic models | - | Inhibited tumor growth. | |
| GDC-0994 (Ravoxertinib) | HCT116 (KRAS G13D) xenograft | 100 mg/kg, daily | 80% tumor growth inhibition. | |
| LY3214996 | KRAS-mutant colorectal cancer xenograft | - | Dose-dependent tumor growth inhibition and regression. |
Pharmacokinetic Profiles
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its efficacy and safety.
| Inhibitor | Species | Route | Key PK Parameters | Reference |
| KO-947 | - | Intravenous | Extended residence time, allowing for intermittent dosing. | |
| Ulixertinib (BVD-523) | Mice | Oral | Tmax: 0.5 h; t1/2: 2.06 h; Oral Bioavailability: 92% | |
| Rats | Oral | Tmax: 0.75 h; Oral Bioavailability: >92% | ||
| Dogs | Oral | Tmax: 2 h; Oral Bioavailability: 34% | ||
| GDC-0994 (Ravoxertinib) | Mice | Oral | A 10 mg/kg oral dose is sufficient to achieve target coverage for at least 8 hours. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the preclinical evaluation of ERK inhibitors.
In Vitro Cell Proliferation Assay
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (GI50 or IC50).
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours to synchronize the cells.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ERK inhibitor (e.g., KO-947) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: To induce ERK pathway activation, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of growth inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blot for Phospho-ERK (pERK)
This assay is used to assess the direct inhibitory effect of the compound on the phosphorylation of ERK.
-
Cell Treatment and Lysis: Treat cells as described in the cell proliferation assay (steps 1-4). After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phospho-ERK (pERK) and total ERK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of pERK to total ERK to determine the extent of inhibition.
In Vivo Xenograft Efficacy Study
This study evaluates the antitumor activity of an ERK inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control and various doses of the ERK inhibitor). Administer the treatment as per the defined schedule (e.g., daily oral gavage, weekly intravenous injection).
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies). Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ERK inhibitor like KO-947.
Safety Operating Guide
Proper Disposal Procedures for CI-947 (Tacedinaline)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CI-947, also known as Tacedinaline or CI-994. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guidance is intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Logistical Information
This compound, or Tacedinaline, is a selective class I histone deacetylase (HDAC) inhibitor.[1][2][3][4] Before handling, it is imperative to review the Safety Data Sheet (SDS). The primary identified hazard is serious eye irritation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly sealed container in a cool, dry place as recommended on the product insert.[5]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 4-(acetylamino)-N-(2-aminophenyl)benzamide | [2][3][6] |
| Synonyms | Tacedinaline, CI-994, PD-123654, GOE-5549 | [1][2][3][6] |
| Molecular Formula | C15H15N3O2 | [2][3][6] |
| Molecular Weight | 269.3 g/mol | [1][2][6] |
| CAS Number | 112522-64-2 | [2][3][5][6] |
| Hazard Statements | H319: Causes serious eye irritation | [5] |
| IC50 Values | HDAC1: 0.9 µM, HDAC2: 0.9 µM, HDAC3: 1.2 µM, HDAC8: >20 µM | [1][3][4][7] |
Experimental Protocols
The primary experimental context for this compound is as a research chemical, specifically a histone deacetylase (HDAC) inhibitor. Its disposal should be treated with the same rigor as any other potent, biologically active compound. While specific experimental protocols for the disposal of this compound are not published, the following general procedures for chemical waste are applicable and should be adapted to institutional guidelines.
General Disposal Protocol for Research-Grade Chemicals:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("Tacedinaline (this compound)"), concentration, and the date accumulation started.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Documentation: Maintain a log of the waste generated, including the amount and date.
-
Disposal Request: When the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office. Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway and Disposal Workflow Diagrams
Signaling Pathway of this compound (Tacedinaline) as an HDAC Inhibitor
Caption: Mechanism of action of this compound as a class I HDAC inhibitor.
Experimental Workflow for Proper Disposal of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. CI-994, Tacedinaline, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tacedinaline | C15H15N3O2 | CID 2746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Guide for CI-947 (Zopolrestat)
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of CI-947, also known as Zopolrestat. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective management of this compound in a laboratory setting.
Chemical Identification and Hazard Summary
This compound, or Zopolrestat, is a potent aldose reductase inhibitor.[1][2][3] It is classified as a toxic substance if ingested and may have long-lasting harmful effects on aquatic environments.
Synonyms: 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid, Alond, CP-73850[4] CAS Number: 110703-94-1[1] Molecular Formula: C₁₉H₁₂F₃N₃O₃S[1] Appearance: Off-white to light brown powder
The primary hazards associated with Zopolrestat are acute oral toxicity and potential for chronic aquatic toxicity.
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 419.38 g/mol | |
| Solubility in DMSO | ≥20 mg/mL | |
| Storage Temperature | 2-8°C | |
| IC₅₀ (Aldose Reductase) | 3.1 nM | [2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is required when handling the powder form to prevent inhalation.
-
Body Protection: A laboratory coat or disposable gown to prevent skin contact.
Operational and Handling Protocols
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to contain the powder.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.
-
Ensure all equipment is clean and dry before use.
2. Dissolution:
-
Zopolrestat is soluble in DMSO.[4]
-
When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
If sonication is required to aid dissolution, ensure the container is properly sealed.[3]
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes or syringes.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.
4. Storage:
-
Store solid this compound in a tightly sealed container in a cool, dry, and dark place at 2-8°C.[4]
-
Stock solutions should be stored at -20°C for long-term use (months) or 0-4°C for short-term use (days to weeks).[4]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
